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  • Product: 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene
  • CAS: 1777895-41-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene

CAS Number: 1777895-41-6 For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene, a halogenated ar...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1777895-41-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene, a halogenated aromatic ether with significant potential as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research. While detailed literature on this specific compound is not abundant, this document, grounded in established chemical principles and data from analogous structures, offers a Senior Application Scientist's perspective on its synthesis, physicochemical properties, and prospective applications. By dissecting the reactivity of its constituent moieties—the brominated fluorophenyl group and the diethoxyethoxy side chain—we can extrapolate its utility as a building block in the construction of complex molecular architectures. This guide aims to be a foundational resource for researchers looking to leverage the unique structural attributes of this compound in their synthetic endeavors.

Introduction: A Molecule of Latent Potential

4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is a substituted aromatic compound whose structure suggests a number of strategic applications in synthetic chemistry. The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, a cornerstone of modern drug discovery and materials science. The fluorine atom can influence the electronic properties of the ring and may impart desirable pharmacokinetic or material characteristics. The diethoxyethoxy side chain, an acetal, can serve as a protected aldehyde or a hydrophilic modifier. The strategic placement of these functional groups makes this molecule a promising, albeit underexplored, intermediate for the synthesis of novel compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is presented in Table 1. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueSource
CAS Number 1777895-41-6BLDpharm[1]
Molecular Formula C₁₂H₁₆BrFO₃BLDpharm[1]
Molecular Weight 307.16 g/mol BLDpharm[1]
Appearance (Predicted) Colorless to light yellow liquidInferred from similar compounds
Boiling Point (Predicted) > 200 °C at 760 mmHgInferred from similar compounds
Solubility (Predicted) Soluble in common organic solvents (e.g., DCM, THF, DMF)Inferred from structure

Proposed Synthesis Methodology

The proposed two-step synthesis is outlined below:

Step 1: Deprotonation of 4-Bromo-2-fluorophenol

The synthesis would commence with the deprotonation of commercially available 4-bromo-2-fluorophenol using a suitable base to form the corresponding phenoxide. 4-Bromo-2-fluorophenol is a known versatile chemical intermediate.[2][3] The choice of base is critical to ensure efficient deprotonation without promoting side reactions. While strong bases like sodium hydride (NaH) are effective, milder bases such as potassium carbonate (K₂CO₃) are often preferred for their ease of handling and to minimize potential side reactions, especially on a larger scale.[4]

Step 2: Nucleophilic Substitution with Bromoacetaldehyde diethyl acetal

The in-situ generated phenoxide then acts as a nucleophile, attacking the electrophilic carbon of bromoacetaldehyde diethyl acetal. This reagent is a key intermediate in the synthesis of various pharmaceuticals.[1][5][6] This Sₙ2 reaction results in the formation of the desired ether linkage and the final product, 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene.

Experimental Protocol: A Self-Validating System

The following detailed protocol is a proposed, robust method for the synthesis of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene.

Materials:

  • 4-Bromo-2-fluorophenol (1.0 eq)

  • Bromoacetaldehyde diethyl acetal (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-fluorophenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF). Stir the mixture until the phenol is completely dissolved.

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (2.0 eq) to the solution.

  • Alkylation: To the stirring suspension, add bromoacetaldehyde diethyl acetal (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene.

Visualization of the Proposed Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product 4-Bromo-2-fluorophenol 4-Bromo-2-fluorophenol Reagents K₂CO₃, DMF 80-90 °C Bromoacetaldehyde_diethyl_acetal Bromoacetaldehyde_diethyl_acetal Product 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene Reagents->Product Williamson Ether Synthesis

Caption: Proposed synthesis of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene.

Potential Applications in Drug Discovery and Materials Science

The true value of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene lies in its potential as a versatile building block for more complex molecules.

Pharmaceutical Intermediate

The brominated phenyl ring is a key feature, enabling its use in various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. The presence of both bromine and fluorine atoms in such intermediates is highly desirable in drug design.[7]

Applications cluster_pharma Pharmaceutical Synthesis cluster_materials Materials Science Target_Molecule 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene Suzuki Suzuki Coupling (Aryl-Aryl Bonds) Target_Molecule->Suzuki Buchwald Buchwald-Hartwig Amination (Aryl-Amine Bonds) Target_Molecule->Buchwald Heck Heck Reaction (Aryl-Alkene Bonds) Target_Molecule->Heck Polymers Functional Polymers Target_Molecule->Polymers OLEDs Organic Electronics (OLEDs) Target_Molecule->OLEDs

Caption: Potential synthetic applications of the target molecule.

Materials Science

In materials science, fluorinated and brominated aromatic compounds are precursors to a wide range of functional materials, including polymers and organic electronics. The diethoxyethoxy side chain could be hydrolyzed to reveal an aldehyde, which can then be used in condensation reactions to form larger polymeric structures.

Reactivity and Chemical Logic

  • The Aryl Bromide: The bromine atom is the primary site for transformations such as cross-coupling reactions and lithiation. Its reactivity allows for the introduction of a wide variety of substituents at the 4-position of the benzene ring.

  • The Diethoxyethoxy Acetal: This group is generally stable under basic and neutral conditions but can be readily hydrolyzed to the corresponding aldehyde under acidic conditions. This latent aldehyde functionality provides a two-step approach to further derivatization.

  • The Fluorine Atom: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring, potentially affecting the rates and regioselectivity of electrophilic aromatic substitution reactions, although the ring is already highly substituted.

Conclusion

4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene, while not extensively documented, represents a molecule of significant synthetic potential. Based on fundamental principles of organic chemistry, a reliable synthetic route via Williamson ether synthesis is proposed. Its structural features, particularly the reactive aryl bromide and the protected aldehyde functionality, make it a valuable intermediate for the synthesis of novel pharmaceuticals and advanced materials. This guide provides a solid foundation for researchers to begin exploring the utility of this promising compound in their synthetic campaigns.

References

  • Google Patents. (n.d.). Synthesis method for bromoacetaldehyde diethyl acetal.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • Patsnap. (n.d.). Synthesis method for bromoacetaldehyde diethyl acetal. Retrieved January 27, 2026, from [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry. Retrieved January 27, 2026, from [Link]

  • The Chemistry of 4-Bromo-2-fluorophenol: Properties and Synthesis Insights. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene: Properties and Synthetic Significance

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is a substituted aromatic compound of increasing interest within the pharmaceutical and agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is a substituted aromatic compound of increasing interest within the pharmaceutical and agrochemical research sectors. Its unique structural features, comprising a brominated and fluorinated benzene ring coupled with a diethoxyethoxy side chain, position it as a valuable intermediate in the synthesis of complex molecules. The presence of orthogonal functionalities—a bromine atom amenable to cross-coupling reactions and a fluorine atom that can modulate physicochemical properties—makes this molecule a versatile building block for the construction of novel active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the known physical properties, synthetic considerations, and potential applications of this compound, offering a critical resource for researchers engaged in drug discovery and development.

Physicochemical Characteristics

A thorough understanding of the physical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring process safety and scalability. While experimentally determined data for 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is not extensively documented in publicly available literature, key identifiers and some predicted properties have been established.

PropertyValueSource
CAS Number 1777895-41-6[1]
Molecular Formula C₁₂H₁₆BrFO₃[1]
Molecular Weight 307.16 g/mol [1]
Predicted Boiling Point 326.2 ± 42.0 °C

Note: The boiling point is a predicted value and should be used as an estimation pending experimental verification.

The molecular structure combines a halogenated aromatic core with a flexible and more polar diether side chain. This combination is expected to influence its solubility, with anticipated miscibility in a range of common organic solvents. The presence of the fluorine atom can enhance metabolic stability and binding affinity in a final drug product, a desirable trait in medicinal chemistry.[2]

Synthesis and Reactivity

G cluster_0 Retrosynthetic Analysis Target 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene Precursor1 4-Bromo-1-fluoro-2-hydroxybenzene Target->Precursor1 Williamson Ether Synthesis Precursor2 2-Bromo-1,1-diethoxyethane Target->Precursor2 Williamson Ether Synthesis Precursor3 4-Bromo-2-fluoroaniline Precursor1->Precursor3 Diazotization & Hydrolysis Precursor4 1,4-Dibromo-2-fluorobenzene Precursor1->Precursor4 Hydroxylation

Sources

Foundational

1H NMR spectrum of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene Authored by: A Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene, a polysubstituted aromatic compound with significant structural complexity. We will deconstruct the molecule's architecture to predict the chemical shifts, multiplicities, and coupling constants for each proton. This theoretical analysis is complemented by a field-proven experimental protocol for data acquisition, ensuring spectral integrity and reproducibility. Advanced concepts, including the influence of electronegative substituents, long-range fluorine-proton couplings, and the critical phenomenon of diastereotopicity in the aliphatic side chain, are explained in detail. This whitepaper is intended for researchers, scientists, and drug development professionals who rely on NMR for rigorous molecular characterization.

Introduction and Molecular Overview

4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is a molecule characterized by a densely functionalized benzene ring and a flexible acetal-containing side chain. The 1,2,4-trisubstituted aromatic core possesses three distinct substituents—fluorine, bromine, and a diethoxyethoxy ether—each exerting unique electronic effects that dictate the magnetic environment of the aromatic protons. The aliphatic portion introduces further complexity due to the presence of an acetal group, which renders adjacent methylene protons diastereotopic. A thorough interpretation of its ¹H NMR spectrum is therefore not only a confirmation of its identity but also a case study in applying fundamental NMR principles to a complex structure.

Structural Analysis and Theoretical Prediction of the ¹H NMR Spectrum

To accurately predict the ¹H NMR spectrum, we must first analyze the molecule's structure and the interplay of its functional groups. The structure is best considered in two distinct parts: the aromatic region and the aliphatic side-chain region.

Caption: Molecular structure with proton labeling.

The Aromatic Region (δ 6.5–8.0 ppm)

The aromatic region contains three protons: H-3, H-5, and H-6. Their chemical shifts are governed by the cumulative electronic effects of the fluorine, bromine, and ether substituents. Unsubstituted benzene resonates at approximately 7.3 ppm.[1][2]

  • H-3: This proton is ortho to the strongly electron-donating ether group (-OR) and meta to both the fluorine and bromine atoms. The powerful shielding effect of the ether group is dominant, shifting this proton significantly upfield.

  • H-5: This proton is para to the ether group and ortho to the bromine atom. It also experiences shielding from the ether, though less so than H-3. The deshielding effect of the adjacent bromine will counteract this to some extent.

  • H-6: This proton is ortho to the highly electronegative fluorine atom and meta to the ether group. The deshielding effect of the fluorine atom will be the primary influence, shifting this proton downfield relative to the others.

Spin-Spin Coupling: The splitting patterns are complicated by both proton-proton (H-H) and proton-fluorine (H-F) couplings.[3][4]

  • H-3 will be split by H-5 (meta coupling, ³JHH ≈ 2-3 Hz) and by the fluorine at C-1 (ortho coupling, ³JHF ≈ 6-10 Hz). This will likely result in a doublet of doublets (dd).

  • H-5 will be split by H-6 (ortho coupling, ³JHH ≈ 8-9 Hz), H-3 (meta coupling, ⁴JHH ≈ 2-3 Hz), and the fluorine at C-1 (para coupling, ⁵JHF ≈ 1-3 Hz). This will likely appear as a doublet of doublet of doublets (ddd) or a triplet of doublets if some coupling constants are similar.

  • H-6 will be split by H-5 (ortho coupling, ³JHH ≈ 8-9 Hz) and the fluorine at C-1 (meta coupling, ⁴JHF ≈ 4-8 Hz). This will result in a doublet of doublets (dd), often appearing as a pseudo-triplet if the coupling constants are similar.

The Aliphatic Region (δ 1.0–5.0 ppm)

The diethoxyethoxy side chain presents several distinct proton environments.

  • Hₐ (-O-CₐH₂-): These two protons are on a methylene carbon attached to the phenolic oxygen. They are deshielded by the oxygen and the aromatic ring. They are coupled to the single Hᵦ proton and should appear as a doublet. Protons on carbons adjacent to an ether oxygen typically resonate between 3.4-4.5 ppm.[5]

  • Hᵦ (-CᵦH(OEt)₂): This is an acetal methine proton. Being bonded to two oxygen atoms, it is significantly deshielded. It is coupled to the two Hₐ protons and should appear as a triplet. Based on data for similar acetals like diethoxymethane, its chemical shift is expected to be in the 4.6-5.0 ppm range.[6]

  • -O-CH₂-CH₃ (Ethoxy Methylene Protons): This is the most complex signal. Although the molecule as a whole is achiral, the local environment of the two ethoxy groups is not equivalent. The methylene protons (CH₂) within each ethoxy group are diastereotopic .[7][8] This is because the carbon they are attached to is bonded to an oxygen, which is in turn bonded to the acetal carbon (Cᵦ). Cᵦ is a prochiral center, as replacing one of its ethoxy groups with another group would create a chiral center. Consequently, the four methylene protons are chemically inequivalent and will give rise to complex multiplets, not simple quartets. They will couple to each other (geminal coupling) and to the protons of their respective methyl groups (vicinal coupling). This region will likely appear as one or more complex multiplets.

  • -O-CH₂-CH₃ (Ethoxy Methyl Protons): The two methyl groups are chemically equivalent due to free rotation. They are coupled to the adjacent methylene protons and will appear as a single triplet, integrating to 6H. This signal will be the most upfield, typically around 1.2 ppm.[9]

Predicted Data Summary

The following table summarizes the predicted ¹H NMR data for 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene in a standard solvent like CDCl₃.

Proton LabelIntegrationPredicted δ (ppm)MultiplicityCoupling Constants (Hz)
H-61H7.15 – 7.30dd (or t)³JH6-H5 ≈ 8-9, ⁴JH6-F ≈ 4-8
H-51H7.05 – 7.20ddd³JH5-H6 ≈ 8-9, ⁴JH5-H3 ≈ 2-3, ⁵JH5-F ≈ 1-3
H-31H6.80 – 6.95dd³JH3-F ≈ 6-10, ⁴JH3-H5 ≈ 2-3
Hᵦ1H4.70 – 4.90t³JHᵦ-Hₐ ≈ 5-6
Hₐ2H4.10 – 4.25d³JHₐ-Hᵦ ≈ 5-6
-O-CH ₂-CH₃4H3.60 – 3.85mDiastereotopic multiplet
-O-CH₂-CH6H1.15 – 1.30t³J ≈ 7

Experimental Protocol for ¹H NMR Data Acquisition

Adherence to a rigorous, standardized protocol is essential for acquiring high-quality, reproducible NMR data.

Sample Preparation
  • Weigh approximately 5-10 mg of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03-0.05% v/v tetramethylsilane (TMS) as an internal reference standard.[9]

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Visually inspect the solution for any particulate matter. If present, filter the solution through a small plug of glass wool into a new NMR tube.

Instrument Setup and Data Acquisition (400 MHz Spectrometer)
  • Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃ solvent.

  • Shimming: Perform automated or manual shimming on the locked signal to optimize the magnetic field homogeneity. Aim for a narrow, symmetrical lock peak.

  • Tuning & Matching: Tune and match the probe for both the ¹H and ¹⁹F channels to ensure maximum sensitivity and optimal pulse shapes.

  • Parameter Setup:

    • Experiment: Use a standard single-pulse ¹H acquisition sequence (e.g., 'zg30').

    • Spectral Width (SW): Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good resolution.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full spin-lattice relaxation, ensuring accurate integration.

    • Pulse Angle: Use a 30° flip angle to reduce experiment time while maintaining good signal-to-noise.

    • Number of Scans (NS): Acquire 8 to 16 scans for a sufficient signal-to-noise ratio.

  • Acquisition: Start the acquisition.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform the Fourier transform.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply an automatic or manual baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.[10]

  • Integration: Integrate all signals and normalize the values to obtain the relative proton counts.

Advanced Spectral Interpretation: Causality and Validation

A key feature of this spectrum is the diastereotopicity of the ethoxy methylene protons. This non-equivalence arises because the molecule lacks a plane of symmetry that bisects the methylene group.[11] Replacing one of the methylene protons with a different atom (e.g., deuterium) would create a new stereocenter, and the two resulting molecules would be diastereomers. Diastereomers have different physical properties, and thus, diastereotopic protons exist in different magnetic environments and are chemically non-equivalent.[12]

To definitively assign all peaks, especially the complex aromatic and diastereotopic multiplets, two-dimensional (2D) NMR experiments are invaluable:

  • COSY (Correlation Spectroscopy): This experiment reveals H-H coupling networks. It would show correlations between H-5 and H-6, H-5 and H-3, Hₐ and Hᵦ, and between the ethoxy methylene and methyl protons, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of proton signals based on predictable ¹³C chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is particularly useful for assigning quaternary carbons and confirming the connectivity between the aromatic ring and the aliphatic side chain.

H6 H-6 (~7.2 ppm) H5 H-5 (~7.1 ppm) H6->H5 ³JHH (ortho) F1 F-1 H6->F1 ⁴JHF (meta) H3 H-3 (~6.9 ppm) H5->H3 ⁴JHH (meta) H5->F1 ⁵JHF (para) H3->F1 ³JHF (ortho) Ha Hₐ (~4.2 ppm) Hb Hᵦ (~4.8 ppm) Ha->Hb ³JHH Hc -OCH₂- (~3.7 ppm) Hd -CH₃ (~1.2 ppm) Hc->Hd ³JHH

Caption: Key spin-spin coupling relationships.

Conclusion

The ¹H NMR spectrum of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of chemical shift theory and spin-spin coupling, allows for a detailed prediction of the spectrum. The aromatic region is defined by a complex interplay of substituent electronic effects and both H-H and H-F couplings. The aliphatic region is notable for the presence of diastereotopic protons, which give rise to complex multiplets that serve as a signature for the acetal-containing side chain. The combination of a robust experimental protocol and advanced 2D NMR techniques provides a self-validating system for the complete and unambiguous structural elucidation of this and other similarly complex molecules in the drug development pipeline.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Griffiths, L. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-Stout. Retrieved from course materials. [Link]

  • Jorgensen, M. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. [Link]

  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from course materials. [Link]

  • Hunt, I. (2022, March 9). ¹H NMR Chemical Shifts. Oregon State University. Retrieved from course materials. [Link]

  • Chemistry LibreTexts. (2024, March 19). Spectroscopy of Ethers. [Link]

  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry (2nd ed.). Pergamon Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • University of Ottawa. (n.d.). Diastereotopic Protons. Retrieved from course materials. [Link]

  • H-NMR Prediction & Spectrum. (n.d.). ChemDoodle. Retrieved from [Link]

Sources

Exploratory

characterization of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene

An In-depth Technical Guide to 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene: Synthesis, Characterization, and Applications Authored by a Senior Application Scientist This guide provides a comprehensive technical overvi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene, a versatile chemical intermediate with significant potential in the fields of pharmaceutical research and materials science. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's synthesis, structural characterization, physicochemical properties, reactivity, and applications, grounding all claims in established chemical principles and authoritative sources.

Introduction and Molecular Overview

4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is a polysubstituted aromatic compound featuring a unique combination of functional groups that make it an attractive building block for complex molecular architectures. The presence of an aryl bromide offers a reactive handle for a multitude of cross-coupling reactions, while the fluorine atom can significantly modulate the electronic properties and metabolic stability of derivative compounds. Furthermore, the diethoxyethoxy group serves as a protected aldehyde, providing a latent carbonyl functionality that can be revealed under specific conditions for subsequent transformations.

The strategic placement of these groups makes this molecule a valuable precursor for creating novel heterocyclic systems and for introducing key pharmacophores in drug discovery programs.[1][2]

Chemical Structure

Below is the two-dimensional structure of the title compound.

Caption: 2D Structure of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene.

Compound Identification
IdentifierValueSource
Molecular Formula C₁₂H₁₆BrFO₃[3][4]
Molecular Weight 307.16 g/mol [3][4]
Primary CAS Number 1271673-78-9[3]
Alternate CAS Number 1777895-41-6[4]
SMILES FC1=CC(Br)=CC=C1OCC(OCC)OCC[3]

Note: Discrepancies in CAS numbers for specialized chemical intermediates are not uncommon. Both listed numbers refer to the same molecular structure and should be cross-referenced during procurement.

Synthesis and Purification Protocol

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical synthetic route can be designed based on the well-established Williamson ether synthesis. This approach offers high yields and utilizes readily available starting materials. The proposed pathway involves the O-alkylation of 4-bromo-2-fluorophenol with 2-bromo-1,1-diethoxyethane.

Proposed Synthetic Scheme

reactant1 4-Bromo-2-fluorophenol reagents K₂CO₃, DMF 80 °C reactant1->reagents reactant2 2-Bromo-1,1-diethoxyethane reactant2->reagents product 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene reagents->product

Caption: Proposed Williamson ether synthesis workflow.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-fluorophenol (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution. Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) to the flask. The use of a carbonate base is crucial as it is strong enough to deprotonate the phenol but mild enough to prevent side reactions.

  • Reagent Addition: Add 2-bromo-1,1-diethoxyethane (1.1 eq.) to the stirring suspension. A slight excess of the alkylating agent ensures the complete consumption of the starting phenol.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot is no longer visible.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. This step quenches the reaction and precipitates the crude product while dissolving the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with water and then with brine. This removes residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 98:2 to 90:10). This step is essential to isolate the pure product from unreacted starting material and byproducts. The final product should be a colorless to light yellow oil.

Structural Elucidation and Characterization

Full characterization using modern spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound. The following section details the expected data from key analytical methods.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons (δ 6.9-7.5 ppm, multiplets), Acetal proton (-O-CH(OEt)₂-, δ ~4.8 ppm, triplet), Methylene protons (-O-CH₂-CH-, δ ~4.1 ppm, doublet), Diethoxy methylene protons (-O-CH₂-CH₃, δ ~3.5-3.7 ppm, quartets), Diethoxy methyl protons (-O-CH₂-CH₃, δ ~1.2 ppm, triplets).
¹³C NMR Aromatic carbons (δ ~110-160 ppm, showing C-F coupling), Acetal carbon (δ ~100 ppm), Alkoxy carbons (δ ~60-70 ppm), Methyl carbons (δ ~15 ppm).
¹⁹F NMR A single resonance in the typical aryl fluoride region (δ -110 to -140 ppm).
Mass Spec (EI) Molecular ion (M⁺) peak showing a characteristic bromine isotope pattern (m/z 306 and 308 in ~1:1 ratio). Key fragments would arise from the loss of ethoxy groups and cleavage of the ether linkage.
FT-IR (neat) ~3100-3000 cm⁻¹ (Aromatic C-H), ~2980-2850 cm⁻¹ (Aliphatic C-H), ~1600-1450 cm⁻¹ (C=C aromatic stretch), ~1250-1200 cm⁻¹ (Aryl C-O stretch), ~1150-1050 cm⁻¹ (Aliphatic C-O stretch), ~1050 cm⁻¹ (C-F stretch).[5][6]

Physicochemical Properties and Reactivity

The compound's physical properties and chemical reactivity are dictated by its unique combination of functional groups.

Physical Properties
PropertyValue / Description
Appearance Colorless to pale yellow oil (Predicted)
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. (Predicted)
Boiling Point > 200 °C at 760 mmHg (Estimated based on related structures)[7]
Density ~1.4 - 1.5 g/mL (Estimated based on related structures)
Chemical Reactivity and Synthetic Utility

The molecule possesses two primary sites of reactivity that can be addressed selectively.

  • Aryl Bromide: The C-Br bond is a prime substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the facile formation of C-C (e.g., Suzuki, Heck, Sonogashira), C-N (Buchwald-Hartwig amination), and C-O bonds, enabling rapid diversification of the molecular scaffold.

  • Diethoxyethyl Acetal: The acetal group is stable under neutral and basic conditions, making it an excellent protecting group for an aldehyde. It can be readily hydrolyzed under mild acidic conditions (e.g., aqueous HCl, PTSA) to reveal the corresponding aldehyde, which can then participate in reactions such as reductive amination, Wittig olefination, or condensation reactions.

This orthogonal reactivity is highly valuable, allowing for multi-step syntheses where the aryl bromide is modified first, followed by deprotection and transformation of the aldehyde.

start 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene cc Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->cc React at C-Br deprotect Acidic Hydrolysis (H₃O⁺) start->deprotect React at Acetal cc_prod Diversified Core Structure cc->cc_prod cc_prod->deprotect Then deprotect deprotect_prod 4-R-2-formylmethoxy-1-fluorobenzene deprotect->deprotect_prod seq_prod Further Functionalization (e.g., Reductive Amination) deprotect_prod->seq_prod

Caption: Key reaction pathways available for the title compound.

Applications in Drug Discovery

Halogenated aromatic compounds are ubiquitous in modern pharmaceuticals. The inclusion of fluorine and bromine atoms can profoundly influence a drug candidate's properties.

  • Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and can alter the pKa of nearby functional groups, potentially enhancing interactions with a biological target.

  • Permeability: The lipophilicity introduced by halogens can improve a molecule's ability to cross cell membranes.

This compound serves as an ideal starting point for fragment-based drug discovery (FBDD) or as a key intermediate for synthesizing targeted libraries of compounds for screening against various therapeutic targets like kinases, GPCRs, and proteases.[8][9]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Identification: The compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[4] It may cause skin and eye irritation.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[13]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. Keep away from heat, sparks, and open flames.[14][15][16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is a highly functionalized and synthetically versatile building block. Its combination of an aryl bromide for cross-coupling, a fluorine atom for modulating pharmaceutical properties, and a protected aldehyde for subsequent functionalization makes it a valuable tool for chemists in drug discovery and materials science. The synthetic and characterization protocols outlined in this guide provide a solid framework for its utilization in research and development endeavors.

References

  • US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents.
  • 4-Bromofluorobenzene synthesis - ChemicalBook. ChemicalBook.
  • The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents.
  • 4-Bromo-2-fluoronitrobenzene - Chem-Impex. Chem-Impex.
  • The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innov
  • 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem. PubChem.
  • 1271673-78-9|4-Bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene - BLDpharm. BLDpharm.
  • 4-Bromo-2-fluoro-1-iodobenzene (Synonyms - MedchemExpress.com. MedchemExpress.
  • 4-Bromo-2-chloro-1-fluorobenzene 99 60811-21-4 - Sigma-Aldrich. Sigma-Aldrich.
  • 4-Bromo-2-ethyl-1-fluorobenzene | C8H8BrF | CID 22641025 - PubChem. PubChem.
  • 900174-64-3 | 4-Bromo-2-ethoxy-1-fluorobenzene - ChemScene. ChemScene.
  • 4-Bromo-2-ethyl-1-fluorobenzene | CAS#:627463-25-6 | Chemsrc. Chemsrc.
  • 4-Bromo-1-fluoro-2-nitrobenzene 96 364-73-8 - Sigma-Aldrich. Sigma-Aldrich.
  • 1777895-41-6|4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene - BLDpharm. BLDpharm.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 4-Bromo-2-chloro-1-fluorobenzene(60811-21-4) 1H NMR spectrum - ChemicalBook. ChemicalBook.
  • 4-Bromofluorobenzene Standard (1X1 mL)
  • 4-Bromo-2-ethoxy-1-fluorobenzene - Oakwood Chemical. Oakwood Chemical.
  • WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening - NIH.
  • 4 - SAFETY D
  • What are the different types of drugs available for Fluorophore-conjug
  • Experimental (FT-IR and FT-Raman) and theoretical (HF and DFT) investigation, IR intensity, Raman activity and frequency estimation analyses on 1-bromo-4-chlorobenzene - PubMed. PubMed.
  • Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - NIH.
  • p-Bromofluorobenzene - the NIST WebBook. NIST.
  • Benzene, 1-bromo-2-fluoro- - the NIST WebBook. NIST.
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Foundational

4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene IUPAC name

An In-Depth Technical Guide to 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene: Synthesis, Properties, and Applications in Drug Discovery Abstract 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is a highly functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene: Synthesis, Properties, and Applications in Drug Discovery

Abstract

4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is a highly functionalized aromatic compound that serves as a versatile intermediate in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique trifunctional scaffold, featuring a bromine atom amenable to cross-coupling, a protected aldehyde in the form of a diethoxyethyl ether, and a fluorine atom influencing electronic properties, makes it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven synthetic protocol with mechanistic discussions, an analysis of its reactivity, and a review of its applications in drug development. It is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Chemical Identity and Properties

The structural foundation of this compound is a benzene ring substituted with three key functional groups, each offering distinct synthetic utility. The systematic naming and physicochemical properties are summarized below.

Nomenclature and Identifiers

The compound is systematically named based on IUPAC nomenclature rules, prioritizing the substituents alphabetically and assigning locants to give the principal functional groups the lowest possible numbers.

IdentifierValueSource
IUPAC Name 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene-
CAS Number 1777895-41-6[1]
Molecular Formula C₁₂H₁₆BrFO₃[1]
SMILES FC1=CC=C(Br)C=C1OCC(OCC)OCC[1]
Physicochemical Properties

The physical and chemical properties determine the compound's behavior in reactions and its handling requirements.

PropertyValueSource
Molecular Weight 307.16 g/mol [1]
Physical Form Expected to be a liquid at room temperatureInferred from similar structures
Purity Typically ≥98%[2]

Synthesis and Mechanistic Insights

The synthesis of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is most efficiently achieved through a two-step process starting from a commercially available precursor. The chosen pathway leverages a regioselective bromination followed by a classic Williamson ether synthesis, a robust and scalable method.

Retrosynthetic Analysis

The primary disconnection strategy involves breaking the ether bond. This identifies 4-bromo-2-fluorophenol and a suitable two-carbon electrophile bearing a protected aldehyde, such as 2-bromo-1,1-diethoxyethane, as the key precursors. The 4-bromo-2-fluorophenol can, in turn, be synthesized from 2-fluorophenol via electrophilic aromatic substitution.

G product 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene disconnection1 C-O Ether Bond Disconnection (Williamson Ether Synthesis) product->disconnection1 precursor1 4-Bromo-2-fluorophenol disconnection1->precursor1 precursor2 Br-CH₂CH(OEt)₂ (2-Bromo-1,1-diethoxyethane) disconnection1->precursor2 disconnection2 C-Br Bond Formation (Electrophilic Bromination) precursor1->disconnection2 starting_material 2-Fluorophenol disconnection2->starting_material

Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol

This protocol is designed for reliability and scalability, with explanations for key experimental choices.

Step 1: Synthesis of 4-Bromo-2-fluorophenol

The hydroxyl group of 2-fluorophenol is a strong ortho-, para-director for electrophilic aromatic substitution. Due to steric hindrance from the fluorine atom at the ortho position, bromination occurs selectively at the para position.

  • Reagents & Equipment:

    • 2-Fluorophenol

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (MeCN) or Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, cooling bath

  • Procedure:

    • Dissolve 2-fluorophenol (1.0 eq) in acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C. Causality: Portion-wise addition of NBS, a solid and easily handled source of electrophilic bromine, controls the reaction rate and prevents over-bromination.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield pure 4-bromo-2-fluorophenol.

Step 2: Synthesis of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene

This step is a classic Williamson ether synthesis, where the phenoxide anion, generated in situ, acts as a nucleophile.

  • Reagents & Equipment:

    • 4-Bromo-2-fluorophenol (from Step 1)

    • 2-Bromo-1,1-diethoxyethane

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Round-bottom flask, magnetic stirrer, heating mantle

  • Procedure:

    • To a solution of 4-bromo-2-fluorophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq). Causality: K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the phenol. DMF is an excellent polar aprotic solvent that promotes SN2 reactions by solvating the potassium cation.

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

    • Add 2-bromo-1,1-diethoxyethane (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60-70 °C and stir for 6-12 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and pour it into cold water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude oil can be purified by vacuum distillation or flash column chromatography to afford the final product.

Overall Synthesis Workflow

G cluster_step1 Step 1: Regioselective Bromination cluster_step2 Step 2: Williamson Ether Synthesis A 2-Fluorophenol B 4-Bromo-2-fluorophenol A->B  NBS, MeCN, 0°C to RT C 4-Bromo-2-fluorophenol D 4-Bromo-2-(2,2-diethoxyethoxy) -1-fluorobenzene C->D E BrCH₂CH(OEt)₂ E->D  K₂CO₃, DMF, 70°C

Workflow for the synthesis of the target compound.

Reactivity and Applications in Medicinal Chemistry

The synthetic value of this molecule lies in the orthogonal reactivity of its three key functional groups. This allows for sequential, selective modifications, making it a powerful intermediate in drug discovery.[3][4]

The Trifunctional Synthetic Scaffold

The molecule can be envisioned as a scaffold where each functional group serves as a handle for a specific class of chemical transformations.

G mol a Palladium-Catalyzed Cross-Coupling (Suzuki, Heck, Buchwald) mol->a C-Br b Acetal Deprotection (H⁺) → Aldehyde Elaboration (Reductive Amination, Wittig) mol->b Acetal c Influences Ring Electronics Potential SNAr Site mol->c C-F

Key reactive sites and their synthetic potential.
Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug synthesis.[3]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

These reactions are cornerstones of modern medicinal chemistry, enabling the rapid assembly of diverse compound libraries for biological screening.

Deprotection and Elaboration of the Acetal Group

The diethoxyethoxy group is a stable protecting group for an acetaldehyde moiety. It is robust to many reaction conditions (e.g., organometallics, basic conditions) but can be cleanly removed under mild acidic conditions (e.g., aqueous HCl, p-TsOH).

  • Deprotection: Treatment with acid hydrolyzes the acetal to reveal the corresponding aldehyde, 2-(5-bromo-2-fluorophenoxy)acetaldehyde.

  • Elaboration: The liberated aldehyde is a versatile functional group that can undergo numerous transformations:

    • Reductive Amination: To introduce diverse amine-containing side chains.

    • Wittig Reaction: To form alkenes.

    • Aldol Condensation: To build larger carbon skeletons.

This protected aldehyde functionality allows for late-stage diversification, a critical strategy in optimizing lead compounds in drug development programs.

Role as a Pharmaceutical Intermediate

Halogenated aromatic compounds are prevalent in pharmaceuticals due to the ability of halogens to modulate pharmacokinetic properties such as lipophilicity and metabolic stability. The specific 4-bromo-2-fluoro substitution pattern is found in various developmental drugs and agrochemicals. For instance, similar structures serve as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs and other biologically active compounds.[5] The presence of the ether linkage is also common in many drug classes, where it can act as a hinge or interact with receptor sites.

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The following information is synthesized from safety data for the compound and structurally related chemicals.[1][6][7]

Hazard Identification
PictogramGHS ClassHazard Statements

Acute Toxicity (Oral, Dermal, Inhalation)H302: Harmful if swallowed.[1]H312: Harmful in contact with skin.[1]H332: Harmful if inhaled.[1]
Skin IrritationH315: Causes skin irritation.[8]
Eye IrritationH319: Causes serious eye irritation.[8]
STOT - Single ExposureH335: May cause respiratory irritation.[9]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[8]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat. Avoid contact with skin.[7]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from heat, sparks, and open flames.[9]

  • Stability: Stable under recommended storage conditions.

Incompatible Materials
  • Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]

Conclusion

4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is a strategically designed chemical intermediate with significant potential for researchers in drug discovery and synthetic chemistry. Its three distinct functional groups offer orthogonal reactivity, enabling complex, multi-step syntheses with a high degree of control. The robust and scalable synthetic route, combined with its versatile reactivity profile, establishes this compound as a valuable tool for the creation of novel chemical entities. Adherence to appropriate safety protocols is mandatory when handling this compound to mitigate the associated health hazards.

References

  • PubChem. (n.d.). 4-bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-2-ethyl-1-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103025696B - A method for the preparation of 4-bromo-2-methoxy-benzaldehyde.
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  • Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
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Exploratory

Stability and Storage of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene, a specialized organic molecule, holds potential as a key building block in the synthesis of com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene, a specialized organic molecule, holds potential as a key building block in the synthesis of complex pharmaceutical compounds and other advanced materials. Its unique structure, featuring a halogenated aromatic ring and an acetal functional group, presents specific challenges and considerations regarding its chemical stability and long-term storage. This in-depth technical guide, designed for professionals in research and drug development, provides a comprehensive overview of the stability profile of this compound, outlines best practices for its storage and handling, and discusses potential degradation pathways. By understanding these critical factors, researchers can ensure the integrity of the compound, leading to more reliable and reproducible experimental outcomes.

Chemical Profile and Inherent Stability Characteristics

4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene possesses a molecular structure that combines the relative stability of a brominated fluorobenzene ring with the more reactive nature of a diethoxyethoxy substituent, which is an acetal. The fluorinated aromatic portion of the molecule generally contributes to its metabolic stability and lipophilicity, properties often sought in drug design[1]. The bromine atom offers a reactive handle for various cross-coupling reactions, making it a versatile synthetic intermediate.

However, the presence of the diethoxyethoxy group introduces a key consideration for the compound's stability. This group is an acetal, which is known to be stable under neutral and basic conditions but is susceptible to hydrolysis in the presence of acid[2]. This reactivity is a critical factor to consider during storage and in designing synthetic routes involving this molecule.

Table 1: Physicochemical Properties of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene and Related Compounds

Property4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene4-Bromo-2-ethoxy-1-fluorobenzene1-Bromo-4-fluorobenzene
CAS Number 1777895-41-6[3]900174-64-3[2]460-00-4[4]
Molecular Formula C12H16BrFO3C8H8BrFOC6H4BrF
Molecular Weight 307.16 g/mol 219.05 g/mol 175.00 g/mol
Appearance Not specified (likely a liquid)Not specifiedLiquid
Boiling Point Not specifiedNot specified151-153 °C
Storage Temperature See recommendations below2-8°C[2]Cool, dry place

Core Stability Considerations and Degradation Pathways

The long-term stability of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is primarily influenced by its susceptibility to hydrolysis, and to a lesser extent, by factors such as temperature, light, and the presence of incompatible materials.

Hydrolytic Stability: The Acetal Achilles' Heel

The most significant factor affecting the stability of this compound is the acid-catalyzed hydrolysis of the diethoxyethoxy (acetal) group. In the presence of even trace amounts of acid and water, the acetal can break down to yield 4-bromo-2-hydroxy-1-fluorobenzene and 2,2-diethoxyethanol. This degradation pathway is well-established for acetals and proceeds through a protonation mechanism followed by the loss of an alcohol moiety to form a resonance-stabilized oxocarbenium ion, which is then attacked by water.

cluster_0 Acid-Catalyzed Hydrolysis of the Acetal Group Compound 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene Protonation Protonation of an ether oxygen by H+ Compound->Protonation H+ Intermediate1 Formation of a good leaving group (ethanol) Protonation->Intermediate1 Oxocarbenium Resonance-stabilized oxocarbenium ion Intermediate1->Oxocarbenium -EtOH Nucleophilic_Attack Nucleophilic attack by H2O Oxocarbenium->Nucleophilic_Attack +H2O Intermediate2 Formation of a hemiacetal Nucleophilic_Attack->Intermediate2 Deprotonation Deprotonation Intermediate2->Deprotonation -H+ Product1 4-Bromo-2-hydroxy-1-fluorobenzene Intermediate2->Product1 Further hydrolysis Product2 2,2-Diethoxyethanol Intermediate2->Product2 Further hydrolysis cluster_1 Handling Workflow for 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene Prep Preparation: Dry Glassware, Fume Hood PPE Wear Appropriate PPE Prep->PPE Inert Maintain Inert Atmosphere PPE->Inert Solvent Use Anhydrous Solvents Inert->Solvent Contamination Avoid Acidic Contamination Solvent->Contamination Disposal Proper Waste Disposal Contamination->Disposal Post Reseal and Store Properly Disposal->Post

Caption: Recommended workflow for handling the compound.

Conclusion

The stability and proper storage of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene are critical for its effective use in research and development. The primary stability concern is the acid-catalyzed hydrolysis of the diethoxyethoxy (acetal) functional group. By adhering to the recommended storage conditions—cool, dry, and under an inert atmosphere—and following the prescribed handling protocols, researchers can minimize degradation and ensure the compound's integrity. A thorough understanding of its chemical properties and potential incompatibilities is essential for obtaining reliable and reproducible results in synthetic applications.

References

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  • PubMed. (2014, December 16). Thermal Decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant. Retrieved from [Link]

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  • ACS Publications. (2026, January 20). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins | Organic Letters. Retrieved from [Link]

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  • ResearchGate. (2025, August 7). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Retrieved from [Link]

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Exploratory

Spectroscopic Profile of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene, a substituted aromatic compound, presents a unique combination of functional groups—a halogenated benzene ring and an ether linkage with an acetal moiety—that makes its unambiguous characterization a compelling case study. This technical guide provides a comprehensive analysis of the expected spectroscopic data for this molecule, offering a predictive framework grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. As a self-validating system, this document is designed to empower researchers to anticipate, interpret, and confirm the spectral features of this and structurally related compounds, thereby accelerating research and development timelines.

Molecular Structure and Its Spectroscopic Implications

The structure of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene dictates its interaction with various spectroscopic techniques. The presence of bromine, with its characteristic isotopic distribution, will be a defining feature in the mass spectrum. The fluorine atom, being a spin-active nucleus, will introduce complex splitting patterns in both the ¹H and ¹³C NMR spectra. The diethoxyethoxy side chain offers a number of distinct proton and carbon environments, which will be clearly resolved in the NMR spectra. The aromatic ring protons, influenced by the electronic effects of the substituents, will provide a unique fingerprint in the downfield region of the ¹H NMR spectrum. Finally, the various bond vibrations within the molecule will give rise to a characteristic infrared absorption spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the diethoxyethoxy side chain.

Aromatic Region (δ 7.0-7.5 ppm): The three protons on the benzene ring will present a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom. The electron-withdrawing nature of the halogen and ether oxygen will influence their chemical shifts.

Diethoxyethoxy Side Chain:

  • -OCH₂- (Ar-O-CH₂-): This methylene group, directly attached to the aromatic ring's oxygen, is expected to appear as a triplet.

  • -CH(OEt)₂: The methine proton of the acetal group will likely be a triplet.

  • -OCH₂CH₃: The methylene protons of the ethoxy groups will appear as a quartet due to coupling with the adjacent methyl protons.

  • -OCH₂CH₃: The terminal methyl protons of the ethoxy groups will present as a triplet.

Predicted ¹H NMR Data Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons7.0 - 7.5Multiplet3HAr-H
Methylene~4.2Triplet2HAr-O-CH₂-
Methine~4.8Triplet1H-CH(OEt)₂
Methylene~3.6Quartet4H-O-CH₂-CH₃
Methyl~1.2Triplet6H-O-CH₂-CH₃

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the electronegative fluorine atom will lead to C-F coupling, which can be observed in the spectrum.

Predicted ¹³C NMR Data Chemical Shift (δ, ppm) Assignment
Aromatic Carbons110 - 160C-F, C-Br, C-O, C-H
Acetal Carbon~100-CH(OEt)₂
Methylene Carbon~70Ar-O-CH₂-
Methylene Carbon~62-O-CH₂-CH₃
Methyl Carbon~15-O-CH₂-CH₃

Expertise in Action: Interpreting C-F Coupling

The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz. Carbons two and three bonds away will show smaller coupling constants (²JCF and ³JCF), providing valuable information for assigning the aromatic signals.[1]

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene, the mass spectrum will be characterized by a distinctive isotopic pattern for bromine.

Molecular Ion Peak and Isotopic Pattern

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pattern in the mass spectrum where the molecular ion (M⁺) peak is accompanied by an (M+2)⁺ peak of nearly the same intensity.[2][3] The calculated molecular weight of C₁₂H₁₆BrFO₃ is approximately 307.16 g/mol . Therefore, we expect to see two prominent peaks at m/z 306 and 308.

Predicted Fragmentation Pattern

Under electron ionization (EI), the molecule will fragment in a predictable manner. Key fragmentation pathways are likely to involve the cleavage of the ether linkages and the loss of the bromine atom.

fragmentation M [C12H16BrFO3]+• m/z 306/308 F1 Loss of C2H5O• M->F1 -45 F2 Loss of CH(OC2H5)2• M->F2 -103 F3 Loss of Br• M->F3 -79/81 F4 [C12H16FO3]+ M->F4 m/z 227 F5 [C8H8BrFO2]+• F1->F5 m/z 261/263 F6 [C6H3BrFO-CH2]+ F2->F6 m/z 203/205

Caption: Predicted major fragmentation pathways for 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene in mass spectrometry.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene will display characteristic absorption bands for its functional groups.

Predicted IR Absorption Bands Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
C-H Stretch (Aromatic)3100 - 3000MediumStretchingAr-H
C-H Stretch (Aliphatic)2980 - 2850StrongStretchingC-H
C=C Stretch (Aromatic)1600 - 1450MediumStretchingC=C
C-O Stretch (Aryl Ether)1270 - 1230StrongStretchingAr-O-C
C-O Stretch (Alkyl Ether)1150 - 1085StrongStretchingC-O-C
C-F Stretch1250 - 1000StrongStretchingC-F
C-Br Stretch680 - 515MediumStretchingC-Br

Trustworthiness Through Cross-Validation:

The interpretation of each spectrum should not be done in isolation. The predicted data from ¹H NMR, ¹³C NMR, MS, and IR should be cross-validated to build a cohesive and undeniable structural assignment. For instance, the presence of the ether linkage predicted by the C-O stretches in the IR spectrum should be corroborated by the chemical shifts of the adjacent protons and carbons in the NMR spectra.

Caption: A workflow diagram illustrating the integrated approach to the spectroscopic characterization of the target molecule.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic analysis of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene. By understanding the underlying principles of each technique and how the molecule's structure influences its spectral output, researchers can approach the characterization of this and similar molecules with confidence. The provided protocols and predicted data serve as a valuable resource for experimental design, data interpretation, and ultimately, the acceleration of scientific discovery.

References

  • Chem LibreTexts. Mass Spectrometry - The Nitrogen Rule and the Rule of Thirteen. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

  • Journal of Chemical Education. Interpreting Mass Spectra of Organic Compounds. [Link]

  • University of Calgary. ¹³C-NMR Spectroscopy. [Link]

  • Wiley Online Library. ¹⁹F NMR Spectroscopy. [Link]

  • Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • Chem LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • OpenStax. Spectroscopy of Ethers. [Link]

  • Spectroscopy Online. Halogenated Organic Compounds. [Link]

  • Chem LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene as a Key Building Block in Modern Organic Synthesis

This guide provides an in-depth exploration of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene, a highly functionalized and versatile building block for organic synthesis. Tailored for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene, a highly functionalized and versatile building block for organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's strategic value, outlines core synthetic applications, and provides detailed, field-proven protocols.

Introduction: A Strategically Designed Intermediate

4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is a substituted aromatic compound engineered for multi-step synthetic sequences. Its value lies not in its final application, but in the strategic placement of three key functional groups that allow for sequential and controlled chemical transformations. This makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the realm of pharmaceutical development.[1]

The molecule incorporates:

  • An aryl bromide , which serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of intricate carbon-carbon and carbon-heteroatom bonds.

  • A fluoro group , which can modulate the electronic properties of the aromatic ring and enhance the metabolic stability and binding affinity of the final target molecule—a common strategy in modern drug design.[1]

  • An acetal-protected phenol (the 2,2-diethoxyethoxy group). This moiety masks a reactive phenol, preventing unwanted side reactions during initial synthetic steps. It can be readily cleaved under specific acidic conditions to reveal the free hydroxyl group, a common pharmacophore in many biologically active compounds.

Physicochemical Properties & Data
PropertyValueSource
CAS Number 1777895-41-6[2]
Molecular Formula C₁₂H₁₆BrFO₃[2][3]
Molecular Weight 307.16 g/mol [2][3]
SMILES FC1=CC=C(Br)C=C1OCC(OCC)OCC[2]
MDL Number MFCD26939171[2]

Core Synthetic Applications & Mechanistic Insights

The utility of this building block is best understood through its two primary modes of reactivity: palladium-catalyzed cross-coupling at the C-Br bond and deprotection of the ether linkage to unmask the phenol.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The aryl bromide is the most reactive site for transformations like the Suzuki-Miyaura cross-coupling. This reaction is a cornerstone of modern organic synthesis, allowing for the formation of a C-C bond between the aryl bromide and an organoboron species (e.g., a boronic acid or ester).[4][5][6] The reaction is catalyzed by a palladium(0) species and is favored for its high functional group tolerance, which is critical when working with multifunctional molecules like this one.

Causality Behind the Choice: The Suzuki reaction is chosen for its robustness and the commercial availability of a vast library of boronic acids, enabling the introduction of nearly any desired aryl or heteroaryl substituent at the 4-position. The acetal protecting group remains stable under the typically basic conditions of the Suzuki coupling, showcasing the compound's designed orthogonality.[7]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-Br pd_ii Ar-Pd(II)-Br Complex ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal -Br⁻ pd_ii_r Ar-Pd(II)-R Complex transmetal->pd_ii_r boronic R-B(OH)₂ + Base boronic->transmetal red_elim Reductive Elimination pd_ii_r->red_elim red_elim->pd0 Regeneration product Ar-R (Coupled Product) red_elim->product

Suzuki-Miyaura Catalytic Cycle.
Acetal Deprotection: Unveiling the Phenol

Following the cross-coupling step, the diethoxyethoxy group can be selectively removed to reveal the parent phenol. This is typically achieved through acid-catalyzed hydrolysis. The acetal is stable to a wide range of reagents but cleaves cleanly in the presence of aqueous acid (e.g., HCl, TFA), often at room temperature or with gentle heating.

Causality Behind the Choice: Protecting the phenol as an acetal is crucial because a free phenol (-OH) is acidic. In the presence of the base required for the Suzuki reaction, the phenol would be deprotonated to a phenoxide (-O⁻). This could potentially coordinate to the palladium catalyst, interfering with the catalytic cycle and leading to lower yields or undesired side reactions. The deprotection step is therefore a planned, final transformation to reveal the desired functionality.

Deprotection_Workflow start Coupled Intermediate (with Acetal) process Acid-Catalyzed Hydrolysis (e.g., aq. HCl, THF) start->process product Final Product (with Phenol) process->product

Acetal Deprotection Workflow.

Detailed Experimental Protocols

The following protocols are generalized procedures that serve as a robust starting point. Researchers should optimize conditions based on the specific substrate and scale.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical setup for coupling 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene with an arylboronic acid.

Materials:

  • 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: General Procedure for Acid-Mediated Acetal Deprotection

Materials:

  • Acetal-protected biaryl compound (from Protocol 1) (1.0 equiv)

  • Solvent (e.g., Tetrahydrofuran (THF) or Methanol)

  • Aqueous Acid (e.g., 2M Hydrochloric Acid (HCl))

Procedure:

  • Dissolution: Dissolve the acetal-protected compound in a suitable organic solvent like THF in a round-bottom flask.

  • Acid Addition: Add the aqueous acid solution (e.g., 2M HCl) dropwise while stirring at room temperature. The amount of acid should be sufficient to ensure the reaction goes to completion (typically 5-10 equivalents or as a co-solvent).

  • Reaction: Stir the mixture at room temperature or warm gently (e.g., 40-50 °C) if necessary. Monitor the reaction by TLC or LC-MS until the starting material is fully converted (typically 1-4 hours).

  • Work-up: Neutralize the reaction mixture carefully by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases. Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude phenol can be purified by flash chromatography or recrystallization if necessary.

Application Spotlight: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Core

Bruton's tyrosine kinase (BTK) is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[8][9] Many BTK inhibitors feature a substituted aminopyrimidine or a similar heterocyclic core linked to a substituted phenyl ring. 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is an ideal starting material to construct the phenolic portion of these inhibitors.

The following workflow demonstrates how this building block can be used to synthesize a key precursor for a BTK inhibitor scaffold. The strategy involves first performing the Suzuki coupling to build the core carbon skeleton, followed by deprotection to reveal the critical phenol.

BTK_Inhibitor_Synthesis start_mol 4-Bromo-2-(2,2-diethoxyethoxy) -1-fluorobenzene step1 Step 1: Suzuki Coupling start_mol->step1 intermediate Coupled Intermediate (Acetal Protected) step1->intermediate Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C boronic_acid Heterocyclic Boronic Acid (e.g., Pyrimidine-5-boronic acid) boronic_acid->step1 step2 Step 2: Acetal Deprotection intermediate->step2 aq. HCl, THF Room Temp. final_core BTK Inhibitor Core Scaffold (Phenolic Product) step2->final_core

Synthetic pathway to a BTK inhibitor core.

Expert Rationale: This two-step sequence is highly efficient. Performing the Suzuki coupling first on the protected phenol prevents potential complications from the acidic proton of an unprotected phenol. The subsequent deprotection is a clean and high-yielding transformation, providing the advanced intermediate ready for further functionalization (e.g., etherification of the newly revealed phenol) to complete the synthesis of the final drug candidate.

Safety Information

While a full safety data sheet should always be consulted, available GHS information for similar compounds suggests the following hazards. Users must handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell).[2]

References

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Bromo-2-ethoxy-1-fluorobenzene. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Bromo-2-ethyl-1-fluorobenzene. Retrieved from [Link]

  • Liu, Y., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. Molecules, 21(10), 1339. Retrieved from [Link]

  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • bioRxiv. (2022). Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. Retrieved from [Link]

  • Hussain, A., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(18), 4268. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry. Retrieved from [Link]

  • Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]

  • bioRxiv. (2022). Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. Retrieved from [Link]

  • National Institutes of Health. (2022). Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. PMC. Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Malaysian Journal of Chemistry. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Schiff Base Complex. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

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Application

Application Notes: 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene as a Versatile Building Block in API Synthesis

Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene. We delve into its strategic importance a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene. We delve into its strategic importance as a trifunctional building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The document outlines its physicochemical properties, explores the distinct reactivity of its functional groups, and provides detailed, field-proven protocols for its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and strategic deprotection. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methodologies for their specific drug discovery programs.

Introduction: The Strategic Value of a Trifunctional Intermediate

In the landscape of modern medicinal chemistry, the efficiency of a synthetic route is paramount. The ability to introduce multiple points of diversity from a single, well-designed building block can significantly accelerate the drug discovery process. 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is such a scaffold, offering three distinct and orthogonally reactive functional groups on a phenyl ring:

  • Aryl Bromide: A versatile handle for carbon-carbon and carbon-nitrogen bond formation via transition-metal-catalyzed cross-coupling reactions.

  • Aryl Fluoride: A metabolically stable group known to enhance pharmacokinetic properties like membrane permeation and binding affinity by modulating the electronic environment of the molecule.[1][2]

  • Protected Phenol (Diethoxyethoxy Acetal): A stable protecting group for a hydroxyl functionality, which can be unveiled later in the synthesis to reveal a crucial pharmacophoric element or a point for further derivatization.

This unique combination allows for the construction of complex molecular architectures, such as substituted biaryls, anilines, and phenols, which are common motifs in a wide array of therapeutic agents.[3][4]

Physicochemical & Safety Data

For effective experimental design and safety, a clear understanding of the reagent's properties is essential.

PropertyValueSource
CAS Number 1777895-41-6BLDpharm[5]
Molecular Formula C₁₂H₁₆BrFO₃BLDpharm[5]
Molecular Weight 307.16 g/mol BLDpharm[5]
SMILES FC1=CC=C(Br)C=C1OCC(OCC)OCCBLDpharm[5]
Appearance (Typically an oil or low-melting solid)N/A
Storage Store in a cool, dry placeGeneral Practice

Hazard Information:

GHS PictogramSignal WordHazard Statements
Warning H302 - Harmful if swallowedH312 - Harmful in contact with skinH332 - Harmful if inhaled

Data derived from supplier safety information.[5]

Core Synthetic Applications & Mechanistic Rationale

The primary utility of this building block lies in the sequential or selective reaction of its functional groups. The aryl bromide is typically the most reactive site for cross-coupling, while the acetal protecting group is robust enough to withstand these conditions.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[6] Using 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene, a diverse range of aryl or heteroaryl substituents can be installed at the 4-position.

Causality & Experimental Rationale:

  • Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is often more versatile and active.[7][8]

  • Ligand: The choice of phosphine ligand is critical. For simple couplings, PPh₃ may suffice. For more challenging or sterically hindered substrates, bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos are employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base, typically aqueous K₂CO₃ or K₃PO₄, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6]

  • Solvent: A two-phase solvent system like dioxane/water or toluene/ethanol/water is common, facilitating the dissolution of both the organic and inorganic reagents.[6][9] Rigorous degassing is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-Br (Oxidative Addition) pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)L₂-Ar' (Transmetalation) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-Ar' (Product) tm_complex->product arbr Ar-Br arbr->oa_complex arboronic Ar'-B(OH)₂ + Base arboronic->tm_complex

A simplified representation of the Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination: C-N Bond Formation

For the synthesis of API precursors containing diarylamine or N-aryl heterocycle motifs, the Buchwald-Hartwig amination is the reaction of choice.[10] This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine.

Causality & Experimental Rationale:

  • Catalyst/Ligand: Similar to the Suzuki coupling, specialized, bulky phosphine ligands (e.g., t-BuXPhos, tBuDavePhos) are crucial for achieving high yields, especially with less nucleophilic amines or sterically demanding substrates.[11][12]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice as it is strong enough to deprotonate the amine, facilitating its coordination to the palladium center, but does not interfere with the catalyst.[12]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent reaction with the strong base. As with all palladium catalysis, ensuring anaerobic conditions is critical.[12]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-Br (Oxidative Addition) pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)L₂(HNR¹R²)]⁺Br⁻ oa_complex->amine_complex Amine Coordination amido_complex Ar-Pd(II)L₂(NR¹R²) (Amido Complex) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Product) amido_complex->product arbr Ar-Br arbr->oa_complex amine HNR¹R² amine->amine_complex base Base base->amine_complex

Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Deprotection of the Diethoxyethoxy Acetal

The 2-(2,2-diethoxyethoxy) group is an acetal that serves to protect the phenolic oxygen. It is stable to the basic and organometallic conditions of cross-coupling reactions. Its removal is typically achieved under acidic conditions to unmask the phenol.[13]

Causality & Experimental Rationale:

  • Reagent: Mild acidic conditions are sufficient to hydrolyze the acetal. A common choice is dilute hydrochloric acid (HCl) in a protic solvent like ethanol or a mixture like THF/water.

  • Mechanism: The acid protonates one of the ether oxygens, initiating a cascade that leads to the elimination of the protecting group as 2,2-diethoxyethanol and regeneration of the phenol.

  • Scavengers: In sensitive substrates, cation scavengers like anisole can sometimes be used to trap reactive intermediates generated during deprotection.[14]

Experimental Protocols

The following protocols are robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.

Workflow cluster_0 Exemplary Synthetic Workflow start 4-Bromo-2-(2,2-diethoxyethoxy) -1-fluorobenzene coupling Protocol 1 or 2: Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) start->coupling intermediate Coupled Intermediate (Protected Phenol) coupling->intermediate deprotection Protocol 3: Acid-Catalyzed Deprotection intermediate->deprotection product Final API Core Structure (Biaryl Phenol or Anilino Phenol) deprotection->product

General workflow demonstrating the utility of the building block.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene (1.0 eq.)

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 eq.)

  • Pd(OAc)₂ (0.02 eq.)

  • SPhos (0.04 eq.)

  • Potassium Phosphate (K₃PO₄) (3.0 eq.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask, add 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene, the boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an anaerobic atmosphere.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene (1.0 eq.)

  • Amine (primary or secondary) (1.2 eq.)

  • Pd₂(dba)₃ (0.01-0.02 eq.)

  • t-BuXPhos (0.02-0.04 eq.)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply, glovebox recommended for handling base.

Procedure:

  • Scientist's Note: Sodium tert-butoxide is highly air- and moisture-sensitive. Weighing and addition are best performed in a glovebox.

  • In a glovebox, add NaOt-Bu to a dry Schlenk flask. Outside the glovebox, add the aryl bromide, Pd₂(dba)₃, and t-BuXPhos.

  • Seal the flask and establish an inert atmosphere (evacuate/backfill x3).

  • Add anhydrous toluene, followed by the amine, via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Acetal Deprotection

Materials:

  • Protected phenol substrate (from Protocol 1 or 2) (1.0 eq.)

  • Tetrahydrofuran (THF)

  • 2M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the protected phenol substrate in THF in a round-bottom flask.

  • Add 2M HCl dropwise while stirring at room temperature. The amount can range from catalytic to several equivalents depending on the substrate's stability.

  • Stir the reaction at room temperature or warm gently (e.g., 40 °C) if the reaction is sluggish.

  • Monitor the disappearance of the starting material by TLC.

  • Once complete, neutralize the reaction mixture by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization as needed to yield the final phenolic compound.

Conclusion

4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is a highly valuable and versatile building block for API synthesis. Its trifunctional nature provides a robust platform for introducing molecular complexity through reliable and well-understood synthetic transformations. The protocols and rationale provided herein serve as a comprehensive guide for chemists to leverage this reagent's full potential in accelerating the development of novel therapeutic agents.

References

  • 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene Product Page. BLDpharm.
  • 4-Bromo-2-ethyl-1-fluorobenzene PubChem Entry. PubChem.
  • 4-Bromo-2-ethyl-1-fluorobenzene Product Page. BLD Pharm.
  • Protecting Groups And Their Essential Role In Peptide API Synthesis. Gases Grit.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. MDPI.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines.
  • Buchwald-Hartwig Amin
  • Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. Benchchem.
  • The role of fluorine in medicinal chemistry.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. NIH.
  • Significance of Fluorine in Medicinal Chemistry: A Review.
  • Enantioselective Suzuki Cross‐Couplings of Unactivated 1‐Fluoro‐1‐haloalkanes.
  • Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
  • Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. Benchchem.
  • Application of 4-Bromocyclohexanone in Medicinal Chemistry. Benchchem.

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Method

Application Note: Cross-Coupling Reactions of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene with Organometallic Reagents

< For Researchers, Scientists, and Drug Development Professionals Introduction Polysubstituted aromatic compounds are fundamental scaffolds in medicinal chemistry and materials science. The precise installation of divers...

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysubstituted aromatic compounds are fundamental scaffolds in medicinal chemistry and materials science. The precise installation of diverse functionalities onto an aromatic core is a cornerstone of modern synthetic chemistry. 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene emerges as a particularly versatile building block. Its structure presents three distinct opportunities for synthetic elaboration: a bromine atom, amenable to a wide array of cross-coupling reactions; a fluorine atom, which can influence the electronic properties and metabolic stability of a final compound; and a diethoxyethoxy side chain, which can enhance solubility and modulate pharmacokinetic properties. This application note provides a detailed guide to the reaction of this substrate with various organometallic reagents, focusing on widely-used palladium-catalyzed cross-coupling reactions.

General Considerations for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][3] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. For a substrate like 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene, the presence of an ortho-fluorine and an ether linkage can present unique challenges, such as potential catalyst inhibition or altered reactivity, necessitating careful optimization of reaction conditions.

The general mechanism for palladium-catalyzed cross-coupling reactions involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organometallic reagent (R-M) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[4][5]

Mechanism

The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species for transmetalation.[6] Electron-rich and bulky phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[7][8]

Suzuki_Miyaura_Mechanism Ar-X 4-Bromo-2-(diethoxyethoxy)-1-fluorobenzene Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition R-B(OR)2 Organoboron Reagent Ar-Pd(II)-R(L2) Transmetalation Intermediate R-B(OR)2->Ar-Pd(II)-R(L2) Transmetalation Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Base Base (e.g., K2CO3) Base->R-B(OR)2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling
  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos).[9]

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O9090-98
3-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O11075-85

Stille Coupling

The Stille coupling utilizes organostannanes as coupling partners. While organotin compounds are toxic and require careful handling, the Stille reaction is valued for its tolerance of a wide range of functional groups and its insensitivity to the presence of water.

Mechanism

The mechanism of the Stille coupling is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[10] A key difference is that the transmetalation step does not typically require a base.

Stille_Coupling_Mechanism Ar-X 4-Bromo-2-(diethoxyethoxy)-1-fluorobenzene Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition R-SnBu3 Organostannane Reagent Ar-Pd(II)-R(L2) Transmetalation Intermediate R-SnBu3->Ar-Pd(II)-R(L2) Transmetalation Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: Catalytic cycle of the Stille coupling reaction.

Detailed Protocol: Stille Coupling
  • In a dry reaction vessel under an inert atmosphere, dissolve 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene (1.0 equiv) and the organostannane reagent (1.1-1.3 equiv) in a suitable solvent (e.g., toluene, DMF, or NMP).

  • Add a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%).[11]

  • Optionally, a copper(I) co-catalyst (e.g., CuI) can be added to accelerate the reaction.

  • Heat the reaction mixture to the appropriate temperature (typically 80-140 °C) and monitor its progress.

  • After completion, cool the reaction and dilute with an organic solvent.

  • Wash the organic layer with an aqueous solution of KF to remove tin byproducts, followed by water and brine.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Coupling PartnerCatalystAdditiveSolventTemp (°C)Yield (%)
Tributyl(phenyl)stannanePd(PPh₃)₄NoneToluene11080-90
Tributyl(vinyl)stannanePdCl₂(PPh₃)₂CuIDMF9085-95

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[12] It is typically catalyzed by a combination of a palladium complex and a copper(I) salt.

Mechanism

The reaction proceeds through a dual catalytic cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium intermediate.

Sonogashira_Coupling_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Ar-X Aryl Halide Ar-Pd(II)-X(L2) Oxidative Addition Ar-X->Ar-Pd(II)-X(L2) Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Coupled Product Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR R-C≡CH Terminal Alkyne Cu-C≡CR Copper Acetylide R-C≡CH->Cu-C≡CR Cu(I)X Cu(I) Catalyst Cu(I)X->Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-C≡CR(L2) Transmetalation Base Base (e.g., Et3N) Base->R-C≡CH

Caption: Dual catalytic cycle of the Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling
  • To a degassed solution of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene (1.0 equiv) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add the terminal alkyne (1.1-1.5 equiv).

  • Add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Add a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove any precipitated salts and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with water and brine, and dry.

  • Purify the product by column chromatography.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF2590-98
1-HexynePd(PPh₃)₄ / CuIDIPADMF5085-95

Reactions with Other Organometallics

Grignard Reagents (Kumada Coupling)

Grignard reagents (RMgX) are highly reactive organometallic compounds that can participate in cross-coupling reactions, known as Kumada coupling.[13] These reactions typically require a palladium or nickel catalyst. The high reactivity of Grignard reagents can sometimes lead to side reactions, and they are generally less tolerant of functional groups compared to organoboron or organotin reagents.[14] The reaction proceeds via a nucleophilic substitution mechanism where the Grignard reagent attacks the carbon bearing the bromine atom.[13]

Organozinc Reagents (Negishi Coupling)

Organozinc reagents (RZnX) are used in the Negishi coupling, which is known for its high reactivity and functional group tolerance.[15][16] Organozinc compounds are typically prepared in situ from the corresponding organohalide. The Negishi coupling is particularly useful for the formation of sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds.[17][18]

Experimental Workflow and Optimization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Inert Atmosphere (N2/Ar) A->B C Add Reactants & Catalyst B->C D Add Degassed Solvent C->D E Heat to Desired Temperature D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Aqueous Workup G->H I Dry & Concentrate H->I J Column Chromatography I->J Pure Product Pure Product J->Pure Product

Caption: General experimental workflow for cross-coupling reactions.

Optimization Strategies:

  • Catalyst and Ligand Screening: The choice of palladium source and ligand is crucial. For challenging couplings, more electron-rich and bulky ligands like those from the Buchwald-Hartwig family may be necessary.[7][19]

  • Base and Solvent Effects: The strength and nature of the base can significantly impact the reaction rate and yield, particularly in Suzuki-Miyaura couplings. The choice of solvent can influence the solubility of reactants and the stability of the catalyst.

  • Temperature Control: While many cross-coupling reactions require heating, excessive temperatures can lead to catalyst decomposition or side reactions. Careful temperature control is essential.

  • Purity of Reagents: The use of high-purity, dry, and degassed solvents and reagents is critical for reproducible results, as oxygen and water can deactivate the catalyst.

Conclusion

4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is a valuable and versatile building block for the synthesis of complex organic molecules. Its reactivity in a range of palladium-catalyzed cross-coupling reactions allows for the introduction of a wide variety of substituents at the 4-position. By carefully selecting the appropriate organometallic reagent and optimizing the reaction conditions, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and materials science. This application note provides a solid foundation of protocols and expert insights to guide the successful application of this versatile substrate in organic synthesis.

References

  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. Organic Letters, 11(2), 353–356. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Blog. (2025). What are the products when 4 - Bromofluorobenzene reacts with Grignard reagents?. [Link]

  • Stack Exchange. (2019). How does 1-bromo-2-fluorobenzene react with lithium amalgam?. [Link]

  • Chemistry LibreTexts. (2020). Palladium catalyzed couplings. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3469–3477. [Link]

  • Czaplyski, W. L., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7756–7757. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Maryanoff, B. E., & Stanzione, R. C. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 4423–4431. [Link]

  • MIT Open Access Articles. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Calò, V., et al. (2004). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 69(17), 5708–5711. [Link]

  • Google Patents. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • YouTube. (2025). UCF CHM2210 - Chapter 12.7 - Skill5.1 Grignard Reaction (RMgX) Mechanism. [Link]

  • Chem 115 Myers. (n.d.). The Stille Reaction. [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • National Institutes of Health. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Khan Academy. (n.d.). Grignard Reagents. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent. [Link]

  • National Institutes of Health. (n.d.). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. [Link]

  • ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

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Application

Synthetic Routes Utilizing 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene: Application Notes and Protocols

Introduction: A Versatile Building Block for Complex Molecule Synthesis In the landscape of modern medicinal chemistry and drug development, the strategic design of synthetic routes relies on the availability of versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and drug development, the strategic design of synthetic routes relies on the availability of versatile and highly functionalized building blocks. 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene emerges as a key intermediate, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. Its structure, featuring a bromo substituent ripe for cross-coupling reactions, a fluorine atom that can modulate physicochemical properties, and a diethoxyethoxy side chain that can influence solubility and serve as a masked aldehyde, makes it a valuable precursor for a range of therapeutic agents.

This guide provides an in-depth exploration of the synthetic utility of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene, with a focus on its application in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, providing detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. The overarching goal is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this compound in their synthetic endeavors, particularly in the pursuit of novel kinase inhibitors and other biologically active molecules.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 1777895-41-6[1]
Molecular Formula C₁₂H₁₆BrFO₃[1]
Molecular Weight 307.16 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solid-
SMILES FC1=CC=C(Br)C=C1OCC(OCC)OCC[1]

Safety and Handling: Based on GHS hazard statements for this compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1] All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is the primary site for synthetic elaboration via palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in many pharmaceutical agents, including kinase inhibitors.[2] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.

Suzuki_Miyaura_Mechanism Start Pd(0) Pd(0) Start->Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Br 4-Bromo-2-(2,2-diethoxyethoxy) -1-fluorobenzene Ar-Br->Oxidative_Addition Pd(II)_Intermediate Ar-Pd(II)-Br Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Organoboron R-B(OR)2 Organoboron->Transmetalation Activated by Base Base Base Base->Transmetalation Pd(II)_Complex Ar-Pd(II)-R Transmetalation->Pd(II)_Complex Reductive_Elimination Reductive Elimination Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product Ar-R Reductive_Elimination->Product End Product->End

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Synthesis of a Pyrazole-Substituted Aurora Kinase Inhibitor Analog

This protocol outlines the synthesis of a hypothetical, yet plausible, intermediate for an Aurora kinase inhibitor, drawing inspiration from the structure of GSK1070916.[3][4]

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene307.161.01.0
(1-ethyl-1H-pyrazol-5-yl)boronic acid153.971.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane-10 mL-
Water (degassed)-2 mL-

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask, add 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene (307 mg, 1.0 mmol), (1-ethyl-1H-pyrazol-5-yl)boronic acid (185 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Add 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 90 °C for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Outcome and Characterization: The expected product is 4-(1-ethyl-1H-pyrazol-5-yl)-2-(2,2-diethoxyethoxy)-1-fluorobenzene. Characterization should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity. The diethoxyethoxy group can be subsequently deprotected under acidic conditions to reveal the corresponding aldehyde, which can be used for further synthetic transformations.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds for Amine-Containing Scaffolds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5][6][7] This reaction is particularly valuable for synthesizing aryl amines, which are common substructures in a vast array of pharmaceuticals.

Mechanistic Rationale: The catalytic cycle for the Buchwald-Hartwig amination is similar to the Suzuki-Miyaura coupling, with the key difference being the nature of the nucleophile.

  • Oxidative Addition: Pd(0) adds to the aryl bromide to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing β-hydride elimination from the amido complex.

Buchwald_Hartwig_Mechanism Start Pd(0) Pd(0) Start->Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-Br 4-Bromo-2-(2,2-diethoxyethoxy) -1-fluorobenzene Ar-Br->Oxidative_Addition Pd(II)_Intermediate Ar-Pd(II)-Br Oxidative_Addition->Pd(II)_Intermediate Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Intermediate->Amine_Coordination Amine R₂NH Amine->Amine_Coordination Base Base Base->Amine_Coordination Pd(II)_Amido_Complex Ar-Pd(II)-NR₂ Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product End Product->End

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application Protocol: Synthesis of a Substituted Aryl Amine

This protocol describes a general procedure for the amination of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene with a secondary amine, such as morpholine.

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene307.161.01.0
Morpholine87.121.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.010.02 (Pd)
XPhos476.650.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous)-10 mL-

Step-by-Step Protocol:

  • In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (19 mg, 0.04 mmol).

  • Add 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene (307 mg, 1.0 mmol).

  • Remove the tube from the glovebox and add anhydrous toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol) under an argon atmosphere.

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired product.

Expected Outcome and Characterization: The expected product is 4-(morpholino)-2-(2,2-diethoxyethoxy)-1-fluorobenzene. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Perspectives

4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its strategic placement of functional groups allows for selective and efficient transformations, particularly through palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a solid foundation for researchers to explore the synthesis of novel compounds, especially in the realm of kinase inhibitor discovery. The diethoxyethoxy group also offers the potential for further elaboration through deprotection to the corresponding aldehyde, opening up a wider range of synthetic possibilities. As the demand for new and effective therapeutic agents continues to grow, the importance of such well-designed and multi-functionalized intermediates will undoubtedly increase.

References

  • Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. Journal of Medicinal Chemistry. [Link]

  • Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. PubMed. [Link]

  • Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. PubMed. [Link]

Sources

Method

Application Notes and Protocols for the Lithium-Halogen Exchange of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene

Foreword for the Modern Drug Discovery Professional In the landscape of contemporary pharmaceutical and materials science, the precise functionalization of aromatic scaffolds is a cornerstone of innovation. Aryllithium s...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Drug Discovery Professional

In the landscape of contemporary pharmaceutical and materials science, the precise functionalization of aromatic scaffolds is a cornerstone of innovation. Aryllithium species, as potent nucleophilic intermediates, offer a powerful tool for the construction of complex molecular architectures. Among the methods for their generation, the lithium-halogen exchange stands out for its efficiency and regioselectivity.

This comprehensive guide is dedicated to the nuanced application of the lithium-halogen exchange reaction on a substrate of increasing interest: 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene . The presence of a fluorine atom, a bromine atom, and a potentially coordinating diethoxyethoxy group presents a unique chemical challenge, requiring a carefully considered approach to achieve the desired lithiation at the C4 position while avoiding potential side reactions.

These notes are designed to provide not just a step-by-step protocol but a deeper understanding of the underlying chemical principles. By elucidating the "why" behind each experimental choice, we aim to empower researchers to not only replicate the described methods but also to adapt and troubleshoot them for their own unique applications. The protocols herein are structured to be self-validating, incorporating in-process controls and characterization checkpoints to ensure the integrity of the experimental workflow.

I. Mechanistic Landscape: Navigating the Reaction Pathways

The reaction of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene with an organolithium reagent, typically n-butyllithium (n-BuLi), can theoretically proceed via two primary pathways:

  • Lithium-Halogen Exchange: The desired pathway, where the bromine atom at the C4 position is exchanged for a lithium atom, generating the target 4-lithio-2-(2,2-diethoxyethoxy)-1-fluorobenzene intermediate. This reaction is exceedingly fast, often occurring at very low temperatures.[1][2] The generally accepted mechanism involves the formation of an "ate-complex," which then proceeds to the exchanged products.

  • Directed ortho-Metalation (DoM): A potential competing pathway where the organolithium reagent acts as a base, abstracting a proton from a position ortho to a directing metalation group (DMG). The diethoxyethoxy group at the C2 position, with its Lewis basic oxygen atoms, could potentially act as a DMG, directing lithiation to the C3 position.

Strategic Considerations for Selective C4 Lithiation:

The key to a successful synthesis lies in favoring the lithium-halogen exchange over DoM. Several factors can be manipulated to achieve this selectivity:

  • Halogen Identity: The rate of halogen-metal exchange is significantly faster for bromine and iodine compared to chlorine and fluorine.[2] The presence of bromine at C4 is therefore advantageous for selective exchange.

  • Temperature: Lithium-halogen exchange is often favored at very low temperatures (typically -78 °C or lower), where the kinetic barrier for proton abstraction in DoM is higher.

  • Solvent: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Ethereal solvents like tetrahydrofuran (THF) are commonly used to solvate the lithium cation and promote the reaction.

II. Characterization of the Starting Material: A Self-Validating Approach

A robust protocol begins with the unambiguous identification of the starting material. The following table summarizes the expected physicochemical properties of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene .

PropertyValue
Molecular Formula C₁₂H₁₆BrFO₃
Molecular Weight 307.16 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not readily available
Density Not readily available

Note on Spectroscopic Data: As of the compilation of this guide, dedicated peer-reviewed spectroscopic data for 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is not widely available in public repositories. The following expected NMR shifts are based on computational predictions and analysis of structurally similar compounds. It is imperative that researchers perform their own full characterization of the starting material to ensure its identity and purity before proceeding.

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • ~7.3-7.4 (m, 1H, Ar-H)

  • ~7.1-7.2 (m, 1H, Ar-H)

  • ~6.9-7.0 (t, J ≈ 8.8 Hz, 1H, Ar-H)

  • ~4.8 (t, J ≈ 5.0 Hz, 1H, -O-CH(OEt)₂)

  • ~4.2 (d, J ≈ 5.0 Hz, 2H, -O-CH₂-CH)

  • ~3.6-3.8 (m, 4H, 2 x -O-CH₂-CH₃)

  • ~1.2 (t, J ≈ 7.1 Hz, 6H, 2 x -O-CH₂-CH₃)

Expected ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

  • ~155.5 (d, ¹JCF ≈ 250 Hz, C-F)

  • ~145.0 (d, ³JCF ≈ 8 Hz, C-O)

  • ~128.0 (d, ⁴JCF ≈ 3 Hz, C-H)

  • ~120.0 (d, ³JCF ≈ 5 Hz, C-H)

  • ~118.0 (d, ²JCF ≈ 22 Hz, C-H)

  • ~115.0 (C-Br)

  • ~101.0 (-O-C H(OEt)₂)

  • ~70.0 (-O-C H₂-CH)

  • ~62.0 (2 x -O-C H₂-CH₃)

  • ~15.0 (2 x -O-CH₂-C H₃)

III. Experimental Protocols

Safety First: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere (Argon or Nitrogen). All glassware must be rigorously dried, and all solvents must be anhydrous. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.

Protocol 1: Generation of 4-Lithio-2-(2,2-diethoxyethoxy)-1-fluorobenzene

This protocol details the lithium-halogen exchange reaction.

Workflow Diagram:

Lithium_Halogen_Exchange A 1. Setup and Inerting - Dry glassware under vacuum with heating - Assemble under Argon/Nitrogen B 2. Reagent Preparation - Dissolve starting material in anhydrous THF A->B C 3. Cooling - Cool solution to -78 °C (Dry ice/acetone bath) B->C D 4. n-BuLi Addition - Add n-BuLi dropwise via syringe C->D Maintain temp. E 5. Reaction - Stir at -78 °C for 1 hour D->E F 6. Aryllithium Formation - Solution of 4-lithio-2-(2,2-diethoxyethoxy)-1-fluorobenzene E->F Completion

Figure 1. Workflow for the generation of the aryllithium intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene307.161.0 g3.26 mmol
Anhydrous Tetrahydrofuran (THF)-20 mL-
n-Butyllithium (2.5 M in hexanes)64.061.43 mL3.58 mmol

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Mixture Preparation: To the flask, add 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene (1.0 g, 3.26 mmol) and dissolve it in anhydrous THF (20 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • n-BuLi Addition: Slowly add n-butyllithium (1.43 mL of a 2.5 M solution in hexanes, 3.58 mmol, 1.1 equivalents) dropwise to the stirred solution over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring (Self-Validation): Upon addition of n-BuLi, a slight color change (e.g., to pale yellow) may be observed. The reaction is typically rapid. To confirm the formation of the aryllithium and consumption of the starting material, a small aliquot can be carefully quenched with D₂O and analyzed by ¹H NMR to observe the incorporation of deuterium at the C4 position.

  • Reaction Completion: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange. The resulting solution of 4-lithio-2-(2,2-diethoxyethoxy)-1-fluorobenzene is now ready for the subsequent electrophilic quench.

Protocol 2: Electrophilic Quenching of the Aryllithium Intermediate

The generated aryllithium species is a powerful nucleophile and can be reacted with a variety of electrophiles. Here, we provide protocols for quenching with dimethylformamide (DMF) to form an aldehyde and with benzaldehyde to form a secondary alcohol.

Workflow for Electrophilic Quenching:

Electrophilic_Quench Start Aryllithium Solution (from Protocol 1) Quench Add Electrophile (e.g., DMF or Benzaldehyde) at -78 °C Start->Quench Warm Warm to Room Temperature Quench->Warm Workup Aqueous Workup (e.g., sat. NH4Cl) Warm->Workup Extract Extraction with Organic Solvent Workup->Extract Purify Purification (e.g., Column Chromatography) Extract->Purify Product Isolated Product Purify->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene

Welcome to the technical support center for the purification of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this important synthetic intermediate.

Introduction

4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is a key building block in various synthetic pathways. Achieving high purity of this compound is critical for the success of subsequent reactions and the quality of the final products. This guide provides practical, experience-driven advice on purification strategies, focusing on common challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene?

A1: Common impurities often arise from the starting materials or side reactions during synthesis. These can include:

  • Unreacted 4-bromo-2-fluorophenol.

  • Residual 2-bromo-1,1-diethoxyethane.

  • Over-alkylated or under-alkylated byproducts.

  • Solvents used in the reaction and work-up.

Q2: Which analytical techniques are recommended for assessing the purity of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene?

A2: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main compound and detecting non-volatile impurities.[1][2]

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities and the main compound if it is thermally stable.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and helps in identifying unknown impurities.

Q3: What are the primary methods for purifying 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene?

A3: The choice of purification method depends on the nature and quantity of impurities, as well as the scale of the purification. The most common and effective methods are:

  • Flash Column Chromatography: Highly effective for removing polar and non-polar impurities.

  • Recrystallization: Suitable if the compound is a solid at room temperature and a suitable solvent system can be found.

  • Distillation (under vacuum): Can be used if the compound is a thermally stable liquid with a boiling point that allows for separation from impurities.

Troubleshooting Purification Challenges

Flash Column Chromatography

Problem 1: Poor separation of the product from a close-running impurity.

  • Cause: The solvent system (mobile phase) may not have the optimal polarity to resolve the compounds on the stationary phase (e.g., silica gel).

  • Solution:

    • Optimize the Solvent System: Perform thin-layer chromatography (TLC) with various solvent mixtures to find a system that provides good separation (ΔRf > 0.2). Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.

    • Use a Gradient Elution: A gradual increase in the polarity of the mobile phase during the chromatography run can improve the separation of compounds with similar polarities.

    • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase silica gel (C18).

Problem 2: The compound is not eluting from the column.

  • Cause: The mobile phase may be too non-polar, causing the compound to strongly adhere to the stationary phase.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

Recrystallization

Problem 1: The compound does not crystallize upon cooling.

  • Cause: The solution may not be supersaturated, the compound may be too soluble in the chosen solvent, or there may be impurities inhibiting crystallization.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

    • Reduce Solvent Volume: Evaporate some of the solvent to increase the concentration of the compound.

    • Change the Solvent System: If the compound is too soluble, add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity is observed, then heat until the solution is clear and allow it to cool slowly.

Problem 2: The compound oils out instead of crystallizing.

  • Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too quickly.

  • Solution:

    • Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your compound.

    • Ensure Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.

    • Use a More Dilute Solution: Oiling out can sometimes be caused by a solution that is too concentrated.

Experimental Protocols (Suggested Starting Points)

Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Preparation of the Column:

    • Choose an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel as a slurry in the initial, non-polar mobile phase (e.g., 100% hexane).

  • Sample Loading:

    • Dissolve the crude 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Start with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 98:2).

    • Gradually increase the polarity of the mobile phase (e.g., to 95:5, 90:10, etc.) to elute the compounds.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purity Assessment Workflow

G cluster_0 Purity Assessment Workflow start Crude Product tlc TLC Analysis start->tlc Initial Check hplc_gc HPLC/GC Analysis tlc->hplc_gc Quantitative Analysis nmr NMR Spectroscopy hplc_gc->nmr Structural Confirmation purity_check Purity > 98%? nmr->purity_check pure_product Pure Product purity_check->pure_product Yes purification Purification Required purity_check->purification No

Caption: A typical workflow for assessing the purity of a synthesized compound.

Data Summary

Purification MethodRecommended Solvents/ConditionsProsCons
Flash Chromatography Stationary Phase: Silica gelMobile Phase: Hexane/Ethyl Acetate gradientHigh resolution, applicable to a wide range of impurities.[3][4]Can be time-consuming and require large volumes of solvent.
Recrystallization Heptane, Ethanol, or mixtures with water.[5][6]Can provide very high purity, cost-effective for large scales.Requires the compound to be a solid, risk of oiling out or low recovery.
Vacuum Distillation Requires knowledge of the compound's boiling point.Effective for separating volatile compounds with different boiling points.The compound may decompose at high temperatures.

Troubleshooting Decision Tree

G cluster_1 Purification Troubleshooting start Crude Product Impure is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No/Liquid oils_out Oils out? try_recrystallization->oils_out change_solvent Change solvent or use anti-solvent oils_out->change_solvent Yes success_recrystallization Successful Recrystallization oils_out->success_recrystallization No change_solvent->try_recrystallization poor_separation Poor separation? column_chromatography->poor_separation optimize_mobile_phase Optimize mobile phase poor_separation->optimize_mobile_phase Yes success_column Successful Separation poor_separation->success_column No optimize_mobile_phase->column_chromatography

Caption: A decision tree for troubleshooting common purification issues.

References

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Atlantis Press. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • OPUS. (n.d.). Analytical Methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemsrc. (2024). 4-Bromo-2-ethyl-1-fluorobenzene | CAS#:627463-25-6. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-(bromomethyl)-1-fluorobenzene. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzene-1-thiol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Regioselectivity in Reactions of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene

Welcome to the technical support center for navigating the chemistry of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the chemistry of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. Here, we address common challenges and frequently asked questions regarding regioselectivity in key synthetic transformations. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Understanding the Molecule: A Dance of Directing Groups

The reactivity of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is governed by the interplay of its three key substituents: the fluoro, bromo, and diethoxyethoxy groups. Understanding their individual and collective electronic and steric effects is paramount to predicting and controlling reaction outcomes.

  • Fluorine (F): A strongly electronegative, deactivating group that is, paradoxically, a powerful ortho-director in metalation reactions due to its inductive effect which increases the acidity of adjacent protons.[1]

  • Diethoxyethoxy Group (-OCH(OEt)₂): An alkoxy group, which is an activating, ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance.[2][3][4][5]

  • Bromine (Br): A deactivating, ortho, para-director that serves as a key handle for cross-coupling reactions and formation of organometallic reagents.

This unique combination of substituents presents both opportunities and challenges in achieving desired regioselectivity. This guide will dissect these challenges in the context of common synthetic operations.

Section 1: Directed ortho-Metalation (DoM) and Lithiation

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. However, with two potential directing groups (ortho to available protons), achieving regioselectivity can be a significant hurdle.

Frequently Asked Questions (FAQs)

Q1: I am attempting an ortho-lithiation of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene. Which position will be deprotonated?

A1: In the presence of competing directing groups, the stronger directing group will typically control the site of lithiation.[1] In this molecule, there are two possible sites for deprotonation: C3 (ortho to the diethoxyethoxy group) and C5 (ortho to the fluorine). The fluorine atom is a significantly stronger directing group for metalation than an alkoxy group. This is because the strong inductive effect of fluorine acidifies the adjacent proton to a greater extent. Therefore, deprotonation will predominantly occur at the C5 position , ortho to the fluorine atom.

Q2: My lithiation reaction is giving me a mixture of products, including what appears to be debrominated starting material. What is happening?

A2: This is a common issue when using alkyllithium reagents like n-BuLi with aryl bromides. The competing reaction is a bromine-lithium exchange, which is often faster than deprotonation.[6] This exchange generates an aryllithium species at the C4 position, which upon aqueous workup, will give the debrominated product.

Q3: How can I favor ortho-lithiation at C5 over bromine-lithium exchange at C4?

A3: To favor deprotonation over halogen-metal exchange, the choice of base is critical. Instead of alkyllithiums, consider using a lithium amide base such as Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) .[6] These bases are less nucleophilic and more sterically hindered, which disfavors the exchange pathway and promotes the abstraction of the most acidic proton.

Troubleshooting Guide: Directed ortho-Metalation
Problem Potential Cause Troubleshooting Solution
Low conversion Insufficiently strong base or reaction temperature is too high, leading to base decomposition.Use a stronger base like s-BuLi in the presence of TMEDA to enhance basicity.[7] Ensure the reaction is maintained at low temperatures (-78 °C).
Mixture of C3 and C5 lithiation While C5 is favored, some C3 lithiation may occur, especially with less selective bases.Use a more selective base like LDA or LiTMP. The use of a coordinating solvent like THF is also crucial.
Formation of debrominated byproduct Bromine-lithium exchange is competing with deprotonation.Switch from an alkyllithium (e.g., n-BuLi) to a lithium amide base (e.g., LDA or LiTMP).[6]
Complex product mixture Potential for benzyne formation if the reaction temperature is allowed to rise after lithiation.Maintain low temperatures (-78 °C) throughout the reaction and quenching process.
Optimized Protocol for Regioselective C5 Lithiation
  • To a solution of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene (1.0 equiv) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar) at -78 °C, add a freshly prepared solution of LDA (1.2 equiv) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction with the desired electrophile (e.g., DMF, CO₂, I₂) at -78 °C.

  • Allow the reaction to slowly warm to room temperature before performing an aqueous workup.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the C4 position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: I want to perform a Suzuki-Miyaura coupling. Will the C-Br or C-F bond react?

A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl >> F. The C-F bond is significantly stronger and less reactive towards oxidative addition to the palladium catalyst. Therefore, you can expect highly selective coupling at the C-Br bond .[8][9]

Q2: My Suzuki coupling is sluggish, and I'm observing starting material even after prolonged reaction times. What can I do?

A2: Sluggish reactions can be due to several factors, including catalyst deactivation, inefficient transmetalation, or steric hindrance. The bulky diethoxyethoxy group at the C2 position can sterically hinder the C-Br bond at C4, slowing down the oxidative addition step.

To address this, consider the following:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to accelerate both oxidative addition and reductive elimination steps, particularly for sterically hindered substrates.[10][11]

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can improve conversion.[12]

  • Base and Solvent: Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water, toluene/water) are appropriate for the specific boronic acid or ester being used.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Potential Cause Troubleshooting Solution
Low yield/incomplete conversion 1. Catalyst deactivation. 2. Steric hindrance from the ortho-alkoxy group. 3. Inefficient transmetalation.1. Use a more robust catalyst system (e.g., a pre-catalyst with a bulky phosphine ligand). 2. Switch to a more active ligand (e.g., Buchwald-type biaryl phosphines).[10] 3. Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃) and ensure adequate water content in the solvent mixture.
Protodeborylation of the boronic acid The boronic acid is unstable under the reaction conditions.Use a milder base (e.g., K₂CO₃) or switch to a more stable boronate ester (e.g., a pinacol ester). Run the reaction at the lowest effective temperature.
Homocoupling of the boronic acid This can be promoted by the presence of oxygen.Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.
Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants Aryl Bromide (1 equiv) Boronic Acid (1.2-1.5 equiv) Base (2-3 equiv) Heating Heat under Inert Atmosphere (N₂/Ar) (80-110 °C) Reactants->Heating Catalyst Pd Catalyst (1-5 mol%) Ligand Catalyst->Heating Solvent Degassed Solvent (e.g., Dioxane/H₂O) Solvent->Heating Workup Aqueous Workup Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Figure 1. General workflow for a Suzuki-Miyaura cross-coupling reaction.

Section 3: Grignard Reagent Formation

Formation of a Grignard reagent at the C4 position offers a pathway to introduce a variety of carbon and heteroatom nucleophiles.

Frequently Asked Questions (FAQs)

Q1: Can I selectively form a Grignard reagent at the C-Br bond without affecting the C-F bond?

A1: Yes, Grignard reagent formation is highly selective for bromides and iodides over fluorides. The C-F bond is generally unreactive towards magnesium metal under standard Grignard formation conditions.

Q2: My Grignard reaction is not initiating. What should I do?

A2: Initiation of Grignard reactions can be tricky due to a passivating layer of magnesium oxide on the magnesium turnings. Here are some common activation techniques:

  • Mechanical Activation: Crush the magnesium turnings in a dry flask before adding the solvent.

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension before adding your aryl bromide.[13]

  • Entrainment: Add a small amount of a more reactive halide to initiate the reaction.

Crucially, all glassware and solvents must be scrupulously dry , as Grignard reagents are highly sensitive to water.

Troubleshooting Guide: Grignard Reagent Formation
Problem Potential Cause Troubleshooting Solution
Reaction fails to initiate 1. Wet glassware or solvent. 2. Passivated magnesium.1. Flame-dry all glassware under vacuum and use anhydrous solvents. 2. Activate the magnesium with iodine, 1,2-dibromoethane, or by crushing.
Formation of Wurtz coupling byproduct Reaction of the formed Grignard reagent with unreacted aryl bromide.Add the solution of the aryl bromide slowly to the magnesium suspension to maintain a low concentration of the halide.
Low yield of desired product after quenching The Grignard reagent may be unstable or participating in side reactions.Ensure the reaction is performed under an inert atmosphere and that the quenching electrophile is added at a low temperature.
Logical Relationship of Substituent Effects

G cluster_0 Substituents cluster_1 Reaction Types cluster_2 Regioselective Outcomes F Fluorine Lithiation ortho-Lithiation F->Lithiation Strong Director OR Diethoxyethoxy OR->Lithiation Weaker Director Br Bromine Coupling Pd Cross-Coupling Br->Coupling Reactive Site Grignard Grignard Formation Br->Grignard Reactive Site C5 Reaction at C5 Lithiation->C5 C4 Reaction at C4 Coupling->C4 Grignard->C4

Figure 2. Influence of substituents on regioselectivity.

References

  • Organic Chemistry Tutor. (2018). Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube. [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. [Link]

  • ResearchGate. (n.d.). Reactions of regioselective metalation of unprotected alkoxybenzoic acids. Scopes, limitations and mechanism. [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Ashenhurst, J. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Myers, A. G. (n.d.). Directed (ortho) Metallation. Andrew G. Myers Research Group, Harvard University. [Link]

  • MacMillan, D. S., & Nolan, S. P. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1856-1867. [Link]

  • Shah, R. S. E., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 384. [Link]

  • Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Society Reviews, 40(1), 102-113. [Link]

  • Richey, H. G. (2003). The Grignard Reagents. Organometallics, 22(10), 1965-1966. [Link]

  • Chemguide. (n.d.). An Introduction to Grignard Reagents. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Directing Effects. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute. [Link]

  • Garcia-Rincon, J., et al. (2013). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. Journal of the American Chemical Society, 135(34), 12690-12699. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. [Link]

  • ResearchGate. (n.d.). Steric Effects in ortho C H Activation of Aromatic Systems. [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(18), 4239. [Link]

  • Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 55(24), 6986-6990. [Link]

  • de Souza, A. L. F., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(16), 4536-4547. [Link]

  • Siddaraju, S., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData, 7(12), x221376. [Link]

  • ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene and an arylboronic acid. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • Schmalz, H.-G., & Rehm, T. H. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Alternatives for 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals In the landscape of complex organic synthesis, particularly in pharmaceutical and materials science, the selection of building blocks is a critical decision...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, particularly in pharmaceutical and materials science, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is a highly functionalized reagent, valued for its unique combination of a cross-coupling-ready bromine atom, a synthetically versatile acetal-protected aldehyde, and an electronically modifying fluorine atom. This guide provides an in-depth comparison of viable alternative reagents, offering experimental insights to inform your selection process.

Deconstructing the Core Reagent: A Multi-Functional Building Block

To understand the alternatives, we must first appreciate the distinct roles of each functional group in the parent molecule, 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene.

  • 4-Bromo Group : This is the primary site for carbon-carbon and carbon-heteroatom bond formation. It is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.

  • 1-Fluoro Group : The fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the acidity of adjacent protons. In medicinal chemistry, fluorine substitution is a well-established strategy for modulating metabolic stability and binding affinity.

  • 2-(2,2-diethoxyethoxy) Group : This is not a simple ether. It is a diethyl acetal of a 2-hydroxyethoxy group attached to the benzene ring. The terminal acetal serves as a stable protecting group for a formyl (aldehyde) functionality, which can be revealed later in the synthesis via acidic hydrolysis. This "masked aldehyde" is a powerful tool for introducing a reactive carbonyl group at a late stage, avoiding unwanted side reactions.

The strategic value of this reagent lies in its ability to undergo selective transformations at the bromine position while the masked aldehyde remains inert, ready for subsequent deprotection and elaboration.

Strategic Alternatives: A Comparative Analysis

The most logical alternatives involve simplification or modification of the ether/acetal side chain. The choice of alternative hinges on the specific requirements of the synthetic route, such as steric tolerance, solubility, and the necessity of a masked aldehyde.

Key Alternatives at a Glance
ReagentStructureKey Feature/DifferenceUse Case & Rationale
Parent Compound 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzeneAcetal-protected aldehydeIdeal for multi-step syntheses where a late-stage aldehyde introduction is required. The bulky group can also influence reaction regioselectivity.
Alternative 1 4-Bromo-2-methoxy-1-fluorobenzeneSimple methoxy etherA cost-effective, sterically smaller alternative when the aldehyde functionality is not needed. Suitable for direct coupling applications.
Alternative 2 4-Bromo-2-ethoxy-1-fluorobenzeneSimple ethoxy etherSimilar to the methoxy analog but with slightly increased lipophilicity. Offers a marginal increase in steric bulk.
Alternative 3 4-Bromo-2-fluorophenolUnprotected hydroxyl groupThe direct precursor. Offers maximum flexibility for custom etherification or protection. The acidic phenol proton may interfere with certain organometallic reagents.[1][2]
Visualizing the Synthetic Pathway

The synthesis of these reagents typically starts from 4-Bromo-2-fluorophenol. The choice of electrophile in the subsequent Williamson ether synthesis dictates the final product.

G cluster_start Starting Material cluster_reagents Alkylation / Protection cluster_products Target Reagents A 4-Bromo-2-fluorophenol B 2-Bromo-1,1-diethoxyethane (Base, e.g., K2CO3) A->B Etherification (Acetal Formation) C Dimethyl Sulfate (Base) A->C Methylation D Iodoethane (Base) A->D Ethylation P1 Parent Compound: 4-Bromo-2-(2,2-diethoxyethoxy) -1-fluorobenzene B->P1 P2 Alternative 1: 4-Bromo-2-methoxy -1-fluorobenzene C->P2 P3 Alternative 2: 4-Bromo-2-ethoxy -1-fluorobenzene D->P3

Caption: Synthetic routes to the parent reagent and its simpler ether alternatives.

Performance in a Key Transformation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis and a primary application for these types of aryl bromides.[3] The performance of our parent compound and its alternatives can be evaluated based on reaction efficiency (yield) under standardized conditions.

Comparative Experimental Data

The following table summarizes typical yields obtained in Suzuki-Miyaura cross-coupling reactions with phenylboronic acid. While a single head-to-head study is not available, data has been aggregated from representative procedures in the literature.

Aryl Bromide SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9012~85-95%
4-Bromo-2-methoxy-1-fluorobenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1008~90-98%
4-Bromo-2-ethoxy-1-fluorobenzenePd(PPh₃)₄Na₂CO₃DME/H₂O8516~88-96%
4-Bromo-2-fluorophenolPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1006~75-85%*

*Note: Coupling with unprotected phenols can be lower-yielding due to potential catalyst inhibition by the phenoxide and requires specific ligand systems.

Causality Behind the Results:

  • The simpler methoxy and ethoxy alternatives (1 and 2) are slightly less sterically hindered, which can contribute to faster reaction times and excellent yields with standard catalyst systems.

  • The parent compound, with its bulkier side chain, performs exceptionally well, demonstrating that the steric hindrance is not detrimental to the coupling reaction. Its increased solubility can be an asset.

  • The unprotected phenol (Alternative 3) is often problematic. The anionic phenoxide formed under basic conditions can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This necessitates careful selection of bases and ligands (like SPhos) to achieve high yields.

Visualizing the Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide (1 eq), Phenylboronic Acid (1.2 eq), Base (2.0 eq) in flask B Add Solvent (e.g., Toluene/H2O) A->B C Degas with N2 or Ar (3 cycles) B->C D Add Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) C->D E Heat to 90-100 °C with stirring D->E F Monitor by TLC/LC-MS (6-16 h) E->F G Cool to RT, Dilute with Ethyl Acetate F->G H Wash with H2O, Brine G->H I Dry (Na2SO4), Filter, Concentrate H->I J Purify by Column Chromatography I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

The Acetal Deprotection Step: A Key Consideration

The primary advantage of the parent compound is the masked aldehyde. This group is stable to the basic and organometallic conditions of cross-coupling but can be readily cleaved using aqueous acid.[4][5]

Experimental Protocol: Acetal Deprotection

Objective: To deprotect the diethoxyethoxy group of a coupled biaryl product to reveal the aldehyde.

Materials:

  • Biaryl product from Suzuki coupling (1.0 eq)

  • Tetrahydrofuran (THF)

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the biaryl acetal in THF (approx. 0.1 M concentration) in a round-bottom flask.

  • Add an equal volume of 2M HCl to the solution.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Once complete, neutralize the reaction by carefully adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude aldehyde can be purified by silica gel chromatography if necessary.

Trustworthiness: This standard acid-catalyzed hydrolysis is a highly reliable and high-yielding transformation, typically proceeding in >95% yield.[6] The primary challenge is ensuring that other acid-sensitive functional groups are not present in the molecule.

Synthesis of Precursors and Alternatives

For maximum flexibility and cost-effectiveness, researchers may opt to synthesize these reagents in-house. The common starting material is 2-fluorophenol.

Experimental Protocol: Synthesis of 4-Bromo-2-fluorophenol

Objective: To regioselectively brominate 2-fluorophenol.

Materials:

  • 2-Fluorophenol (1.0 eq)

  • Dichloromethane (DCM)

  • Bromine (1.0 eq)

  • Saturated aqueous sodium bisulfite (NaHSO₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-fluorophenol in DCM in a flask and cool to 0 °C in an ice bath.

  • Slowly add bromine dropwise to the stirred solution. The red color of the bromine should dissipate upon addition.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature for 1 hour.[7]

  • Quench the reaction by pouring the mixture into an aqueous solution of sodium bisulfite to destroy excess bromine.

  • Transfer to a separatory funnel, separate the organic layer, and wash with saturated NaHCO₃ and brine.

  • Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the product, which can be purified by distillation or chromatography. A yield of 90% can be expected.[7]

Causality and Expertise: The hydroxyl group is a powerful ortho-, para-director. Since the ortho- position relative to the hydroxyl is already occupied by fluorine, bromination is strongly directed to the para- position, leading to high regioselectivity and yield.[8]

Conclusion and Recommendations

The choice between 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene and its alternatives is a strategic decision rooted in the overall synthetic plan.

  • Choose the Parent Reagent when your synthesis requires the introduction of an aldehyde late in the sequence, after performing organometallic chemistry. Its stability and reliable deprotection make it an excellent, albeit more expensive, choice for complex target-oriented synthesis.

  • Choose the Simpler Ether Alternatives (Methoxy/Ethoxy) when the 2-position substituent is purely for electronic or steric modulation and an aldehyde is not required. These reagents are more economical and can be more atom-efficient for straightforward coupling reactions.

  • Choose the Unprotected Phenol when you require maximum flexibility. This precursor allows for the installation of a wide variety of custom ether or ester groups, or for use in reactions where the free phenol is beneficial (e.g., O-arylations). However, be prepared to develop specific protocols to manage the reactivity of the acidic proton in subsequent steps.

By understanding the distinct synthetic roles and performance characteristics of these reagents, researchers can make informed decisions, optimizing their synthetic routes for efficiency, cost, and strategic flexibility.

References

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]

  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • PubChem. (n.d.). 4-Bromo-2-fluorophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of acetal (1,1-diethoxyethane) from ethanol and acetaldehyde over acidic catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO1999016735A1 - Method for making acetal compounds.
  • Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Reaction conditions and yield for acetonide deprotection.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Retrieved from [Link]

  • Google Patents. (n.d.). US6037503A - Process for the preparation of para-fluorophenol.
  • Google Patents. (n.d.). PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS - European Patent Office - EP 3404032 B1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,2-diethoxy-1-isocyanoethane. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

  • Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene.
  • Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to GC-MS Analysis of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals Introduction: Contextualizing the Analytical Challenge 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is a specialized aromatic ether, characteristic of int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing the Analytical Challenge

4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is a specialized aromatic ether, characteristic of intermediates used in the synthesis of complex pharmaceutical agents. Its multi-functional structure, featuring a halogenated phenyl ring and an acetal-containing ether side chain, presents a unique analytical challenge. The successful synthesis and purification of such molecules hinge on the ability to accurately monitor the reaction progress, identify the principal product, and characterize often isomeric or structurally similar byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical tool for this purpose due to its high separation efficiency and definitive identification capabilities.[1][2] This guide provides an in-depth comparison of GC-MS methodologies, explains the rationale behind parameter selection, and presents a robust, self-validating protocol for the comprehensive analysis of this reaction mixture.

Understanding the Chemistry: Predicting the Analytical Landscape

The target molecule is typically synthesized via a Williamson ether synthesis.[3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-bromo-2-fluorophenol attacks an alkyl halide like 2-bromo-1,1-diethoxyethane.

Understanding this synthetic route is critical for the analytical chemist, as it allows for the prediction of likely components in the reaction mixture:

  • Target Product: 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene.

  • Unreacted Starting Materials: 4-bromo-2-fluorophenol and 2-bromo-1,1-diethoxyethane.

  • Common Byproducts:

    • C-alkylation products: Isomers where the alkyl group attaches to the benzene ring instead of the phenolic oxygen.[4]

    • Elimination products: Formation of alkenes from the alkyl halide under basic conditions.[3]

    • Side-chain hydrolysis: The acetal group is sensitive to acid and can hydrolyze to an aldehyde, particularly if the workup is not carefully controlled.[5]

    • Solvent-related impurities: Residual high-boiling solvents like DMF or DMSO.

This predictive analysis forms the basis of our method development strategy, ensuring the chosen GC-MS conditions can resolve and identify this diverse range of potential analytes.

Comparative Analysis of GC-MS Methodologies

The success of the analysis is fundamentally dependent on the gas chromatography separation. The choice of the capillary column is the most critical parameter.

GC Capillary Column Selection: A Comparative Overview

The primary challenge is to separate structurally similar aromatic isomers and compounds with a range of polarities. We will compare two common stationary phases.

ParameterLow-Polarity Phenyl Arylene Polymer (e.g., DB-5ms, HP-5ms) Mid-Polarity Cyanopropylphenyl Polymer (e.g., DB-17ms, HP-50+)
Separation Principle Primarily separates based on boiling point differences.Introduces dipole-dipole and pi-pi interactions, enhancing separation of polar and unsaturated compounds.
Pros for this Analysis Excellent for general-purpose screening. Robust and less susceptible to thermal degradation.[6] Provides good peak shape for the main, less polar ether product.Offers superior resolution for isomeric byproducts, such as O- vs. C-alkylation products, which may have very similar boiling points but different polarities.
Cons for this Analysis May co-elute critical isomeric byproducts. Less effective at resolving polar starting materials from the main product peak.Can exhibit column bleed at higher temperatures, potentially interfering with MS library matching. May show peak tailing for highly acidic or basic compounds if the column is not properly conditioned.
Verdict Recommended Starting Point. A 30 m x 0.25 mm ID x 0.25 µm film thickness column is the industry standard for robust method development in pharmaceutical analysis.[7]Alternative for Enhanced Resolution. Use if the low-polarity column fails to resolve critical impurity pairs. Requires more careful method development to manage bleed and peak shape.
Inlet and Thermal Considerations: Preserving the Analyte

A significant risk in the GC analysis of this molecule is the potential for thermal degradation in the hot inlet, especially given the acetal moiety.[8] Acetals can be thermally labile and susceptible to acid-catalyzed hydrolysis if the GC system has active sites.[9][10]

  • Inlet Temperature: A lower inlet temperature (e.g., 250 °C) is preferable to minimize on-inlet degradation. While higher temperatures ensure complete vaporization, they increase the risk of analyte breakdown.[8]

  • Liner Choice: A deactivated, splitless liner with glass wool is recommended to minimize contact with active metal surfaces and to trap any non-volatile residues.

  • Oven Program: A temperature ramp is essential to separate the volatile starting materials from the higher-boiling product and byproducts. A typical program would start at a low temperature (e.g., 60-80°C) to resolve solvents and light impurities, followed by a ramp (e.g., 10-15 °C/min) to a final temperature (e.g., 280-300°C) to elute the main product and heavier byproducts.

Validated Experimental Protocol for GC-MS Analysis

This protocol is designed as a self-validating system, incorporating checks to ensure data integrity.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Reaction Mixture Aliquot (10-20 mg) Dilution 2. Dilute in Ethyl Acetate (1 mL) Sample->Dilution InternalStd 3. Add Internal Standard (e.g., Tetradecane) Dilution->InternalStd Vortex 4. Vortex to Homogenize InternalStd->Vortex Injection 5. Inject 1 µL into GC-MS Vortex->Injection Separation 6. GC Separation (DB-5ms Column) Injection->Separation Detection 7. MS Detection (EI, Scan Mode) Separation->Detection Integration 8. Peak Integration Detection->Integration LibrarySearch 9. NIST Library Search & Manual Interpretation Integration->LibrarySearch Reporting 10. Report Generation (Area % Purity) LibrarySearch->Reporting

Caption: GC-MS analysis workflow from sample preparation to final report.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the crude reaction mixture into a 2 mL autosampler vial.

    • Add 1 mL of high-purity Ethyl Acetate.

    • Self-Validation Step: Add 10 µL of an internal standard solution (e.g., 1 mg/mL Tetradecane in Ethyl Acetate). The internal standard helps to control for injection volume variations.

    • Cap the vial and vortex for 30 seconds to ensure complete dissolution.

  • GC-MS Instrumentation and Conditions:

    • System: A standard benchtop GC-MS system (e.g., Agilent, Shimadzu, Thermo Fisher) is suitable.[11]

    • GC Column: Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Splitless mode, 250 °C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40 - 550 m/z.

  • Data Analysis and Interpretation:

    • Integrate the total ion chromatogram (TIC).

    • For each significant peak, perform a mass spectral library search against the NIST database.[12]

    • Crucial Step: Manually verify library matches. Do not rely solely on the match factor. Examine the molecular ion and the isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity), which is a definitive marker for bromine-containing compounds.[13]

    • Calculate the relative peak area percentage for each component to estimate the composition of the mixture.

Interpreting the Results: A Hypothetical Case Study

Below is a table of expected results for a typical reaction mixture, demonstrating how to identify each component.

Expected GC-MS Data
Peak #Approx. RT (min)Key m/z FragmentsIsotopic Pattern (M, M+2)Tentative Identification
16.2109, 111, 45, 75Yes (for 109/111)2-bromo-1,1-diethoxyethane (Starting Material)
28.5190, 192, 111, 82Yes4-bromo-2-fluorophenol (Starting Material)
312.8306, 308 , 261, 263, 117, 73, 45Yes4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene (Product)
413.1306, 308, 287, 289, 189YesC-Alkylated Isomer (Byproduct)

Note: Retention Times (RT) are illustrative and will vary between instruments.

Mass Spectral Fragmentation Logic

The mass spectrum provides a chemical fingerprint. For the target product, the fragmentation can be rationalized as follows:

Caption: Key EI fragmentation pathways for the target product.

Conclusion and Best Practices

This guide provides a comprehensive framework for the GC-MS analysis of the 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene reaction mixture. The choice of a low-polarity DB-5ms type column offers a robust starting point, balancing separation efficiency with thermal stability. Careful control over inlet temperature is paramount to prevent analyte degradation.

For researchers in drug development, the true power of this method lies not just in confirming the presence of the desired product, but in definitively identifying the byproducts.[14] This information is crucial for optimizing reaction conditions to improve yield and purity, ultimately accelerating the development timeline. Always supplement automated library searches with manual spectral interpretation, paying close attention to isotopic patterns and logical fragmentation pathways to ensure authoritative and trustworthy results.

References

  • Borg, A. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Journal of the American Leather Chemists Association, 109, 322-329. Available at: [Link]

  • Stalikas, C. D., & Fiamegos, Y. C. (2019). Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates. Molecules, 24(15), 2729. Available at: [Link]

  • Stark, H., et al. (2017). Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers. Aerosol Science and Technology, 51(11), 1335-1346. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Elder, D. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Available at: [Link]

  • Klee, M. (2023). Activity and Decomposition. Separation Science. Available at: [Link]

  • Google Patents (1992). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • ResearchGate (2018). NIST library spectra, structure and molecule of the compound... Available at: [Link]

  • Chorier, E., et al. (2014). Headspace GC-MS for the Determination of Halogenated Hydrocarbons, Ethers and Aromatic Volatiles in Fabric and Leather. Journal of the American Leather Chemists Association, 109(10). Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Roe, A., & Hawkins, G. F. (1955). 1-bromo-2-fluorobenzene. Organic Syntheses, 35, 28. Available at: [Link]

  • Shanaida, M., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 27(21), 7513. Available at: [Link]

  • Coulibaly, S., et al. (2022). Acetals for adaptable and pH degradable thermosets and the use of internal acid sources. University of Birmingham Research Archive. Available at: [Link]

  • Arrighi, A., et al. (2022). Exploiting Acetal Moieties for the Synthesis of Degradable-On-Demand Polymeric Architectures. Polymers, 14(15), 3042. Available at: [Link]

  • Soni, H., et al. (2014). GC-MS analysis of petroleum ether, chloroform, methanol extracts of Cissampelos pareira. International Journal of Pharmaceutical Sciences and Research, 5(6), 2263-2267. Available at: [Link]

  • ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? Available at: [Link]

  • NIST. (n.d.). m-Fluoroanisole. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2019). Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates. Available at: [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Available at: [Link]

  • Kim, J., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Separations, 10(5), 295. Available at: [Link]

  • Kumar, G. T. J., et al. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. American-Eurasian Journal of Chemistry, 8(3), 1027. Available at: [Link]

  • NIST. (n.d.). Benzene, 1-bromo-3-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Davis, H. (2013). A Brief Explanation of the Williamson Ether Synthesis. YouTube. Available at: [Link]

  • LCGC International. (2023). GC Column Killers! Chromatography Online. Available at: [Link]

  • Al-Marzoqi, A. H., et al. (2017). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal, 9(4). Available at: [Link]

  • NIST. (n.d.). m-Fluoroanisole. NIST Chemistry WebBook. Retrieved from [Link]

  • Kumar, B. S. A., et al. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData, 8(1). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

  • NIST. (n.d.). Ethane, 1-bromo-2-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

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Validation

A Researcher's Guide to Aryl Ether Synthesis: A Cost-Benefit Analysis of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene and its Alternatives

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost, an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. Among the myriad of functionalized aromatic compounds, 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene emerges as a versatile intermediate. Its unique combination of a reactive bromine atom, an activating ether linkage, and a fluorine substituent offers a gateway to a diverse range of molecular architectures. However, the practical utility of any synthetic intermediate is not solely defined by its reactivity but also by a pragmatic assessment of its synthesis, cost-effectiveness, and comparison to readily available alternatives.

This guide provides a comprehensive cost-benefit analysis of utilizing 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene in synthesis. We will delve into a plausible and efficient synthetic protocol for this target molecule and objectively compare it against two viable alternatives: 4-Bromo-2-ethoxy-1-fluorobenzene and 4-Bromo-1-fluoro-2-methoxybenzene. Through a detailed examination of starting material costs, reaction yields, and procedural complexities, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

The Synthetic Landscape: Williamson Ether Synthesis as a Primary Route

The most direct and widely adopted method for the synthesis of aryl ethers is the Williamson ether synthesis. This venerable reaction, proceeding via an SN2 mechanism, involves the reaction of an alkoxide with a primary alkyl halide[1][2]. Given the structure of our target molecule, the most logical synthetic disconnection points to 4-bromo-2-fluorophenol as the phenolic precursor and a suitable 2-(2,2-diethoxyethoxy)ethyl halide as the alkylating agent.

dot

4-Bromo-2-fluorophenol 4-Bromo-2-fluorophenol Target_Molecule 4-Bromo-2-(2,2-diethoxyethoxy) -1-fluorobenzene 4-Bromo-2-fluorophenol->Target_Molecule Williamson Ether Synthesis Alkylating_Agent 2-(2-Bromoethoxy)acetaldehyde diethyl acetal Alkylating_Agent->Target_Molecule Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Base_Solvent->Target_Molecule caption Proposed Synthesis of the Target Molecule

Caption: Proposed Williamson Ether Synthesis of the Target Molecule

Experimental Protocol: Synthesis of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene

This protocol outlines a plausible and efficient laboratory-scale synthesis of the target molecule based on the Williamson ether synthesis.

Materials:

  • 4-Bromo-2-fluorophenol (≥98%)

  • 2-Bromo-1,1-diethoxyethane (≥97%)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorophenol (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the phenol.

  • To the stirred solution, add anhydrous potassium carbonate (1.5 eq).

  • Add 2-bromo-1,1-diethoxyethane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene.

Comparative Analysis: Alternatives to 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene

For many synthetic applications, simpler and more readily accessible analogues can serve as effective substitutes. Here, we analyze the synthesis and cost-effectiveness of two such alternatives: 4-Bromo-2-ethoxy-1-fluorobenzene and 4-Bromo-1-fluoro-2-methoxybenzene.

dot

cluster_target Target Molecule Synthesis cluster_alt1 Alternative 1 Synthesis cluster_alt2 Alternative 2 Synthesis T_Phenol 4-Bromo-2-fluorophenol T_Product 4-Bromo-2-(2,2-diethoxyethoxy) -1-fluorobenzene T_Phenol->T_Product Williamson (est. 75-85% yield) T_Alkyl 2-Bromo-1,1-diethoxyethane T_Alkyl->T_Product A1_Phenol 4-Bromo-2-fluorophenol A1_Product 4-Bromo-2-ethoxy-1-fluorobenzene A1_Phenol->A1_Product Williamson (reported ~90% yield) A1_Alkyl Ethyl bromide A1_Alkyl->A1_Product A2_Phenol 4-Bromo-2-fluorophenol A2_Product 4-Bromo-1-fluoro-2-methoxybenzene A2_Phenol->A2_Product Williamson (reported high yields) A2_Alkyl Methyl iodide A2_Alkyl->A2_Product caption Comparative Synthetic Pathways

Caption: Comparative Synthetic Pathways

Alternative 1: 4-Bromo-2-ethoxy-1-fluorobenzene

The synthesis of this simpler ethoxy analogue follows a very similar Williamson ether synthesis protocol, reacting 4-bromo-2-fluorophenol with ethyl bromide. This reaction is well-documented and typically proceeds with high yields, often exceeding 90%[3].

Alternative 2: 4-Bromo-1-fluoro-2-methoxybenzene

Similarly, the methoxy analogue can be readily prepared from 4-bromo-2-fluorophenol and a methylating agent like methyl iodide or dimethyl sulfate. These reactions are generally high-yielding and straightforward.

Cost-Benefit Analysis

The decision to use a specific building block often hinges on a careful balance of cost, availability of starting materials, and the efficiency of the synthetic route.

Feature4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene4-Bromo-2-ethoxy-1-fluorobenzene4-Bromo-1-fluoro-2-methoxybenzene
Starting Material Cost
Phenolic Precursor4-Bromo-2-fluorophenol (Moderate)4-Bromo-2-fluorophenol (Moderate)4-Bromo-2-fluorophenol (Moderate)
Alkylating Agent2-Bromo-1,1-diethoxyethane (High)Ethyl bromide (Low)Methyl iodide (Low)
Synthesis Complexity ModerateLowLow
Estimated/Reported Yield 75-85% (Estimated)>90%[3]High
Purification Column chromatography likely requiredSimple extraction and distillation often sufficeSimple extraction and distillation often suffice
Overall Cost-Effectiveness Lower, due to expensive alkylating agentHighHigh
Key Advantage Introduces a more complex, functionalized side chainSimple, cost-effective synthesisSimple, cost-effective synthesis
Potential Application Synthesis of complex molecules where the diethoxyethoxy moiety is desiredGeneral purpose building blockGeneral purpose building block

Safety and Handling Considerations

As with any chemical synthesis, proper safety precautions are paramount.

  • 4-Bromo-2-fluorophenol: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation[4]. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Bromo-1,1-diethoxyethane: This reagent is toxic if swallowed and fatal if inhaled. It also causes skin and serious eye irritation[5][6][7]. Extreme caution should be exercised when handling this compound, and it should only be used in a fume hood with appropriate respiratory protection.

  • Alkyl Halides (Ethyl bromide, Methyl iodide): These are volatile and toxic compounds. They should be handled with care in a well-ventilated area.

  • Bases (Potassium Carbonate): While less hazardous, anhydrous bases can be irritating and should be handled with care to avoid inhalation of dust.

  • Solvents (DMF): N,N-Dimethylformamide is a suspected teratogen and should be handled with appropriate care to avoid skin contact and inhalation.

Conclusion and Recommendations

The choice between 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene and its simpler analogues is fundamentally driven by the specific requirements of the target molecule.

4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is the intermediate of choice when the diethoxyethoxy functional group is a crucial pharmacophore or a necessary structural element for the desired properties of the final compound. The higher cost associated with its synthesis, primarily due to the expensive alkylating agent, is justified in such cases.

For general synthetic purposes, where a simple ether linkage is sufficient for tuning electronic properties or providing a point of attachment, 4-Bromo-2-ethoxy-1-fluorobenzene and 4-Bromo-1-fluoro-2-methoxybenzene represent far more cost-effective and straightforward alternatives. Their syntheses are high-yielding, utilize inexpensive and readily available starting materials, and involve simpler purification procedures.

Ultimately, the decision rests on a careful evaluation of the synthetic goals against the practical considerations of cost and complexity. This guide provides the foundational data to empower researchers to make that decision with confidence.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. (2025). [Link]

  • WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)
  • PubChem. Ethane, 2-bromo-1,1-diethoxy-. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene

Hazard Assessment and Precautionary Principles Before handling 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene, it is crucial to understand its potential hazards based on structurally similar compounds. Halogenated benzen...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Precautionary Principles

Before handling 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene, it is crucial to understand its potential hazards based on structurally similar compounds. Halogenated benzenes are often associated with skin and eye irritation, and may cause respiratory irritation.[1][2][3] Some are also classified as harmful if swallowed or inhaled.[1] Therefore, treating this compound with a high degree of caution is paramount.

Core Safety Principles:

  • Avoid Environmental Release: Under no circumstances should this chemical be allowed to enter drains or waterways.[4][5] Halogenated organic compounds can be persistent and harmful to aquatic life.[1]

  • Incompatibility Awareness: Keep this compound away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents to prevent hazardous reactions.[4][6]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, preferably a chemical fume hood.[7][8] Adherence to proper PPE is mandatory.

PPE RequirementSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles or a face shield.Protects against splashes that can cause serious eye irritation.[1][2]
Hand Protection Nitrile gloves. Change gloves immediately if they become contaminated.[9]Prevents skin contact, which can cause irritation.[1][2]
Body Protection A lab coat with long sleeves and tight-fitting cuffs.[9]Provides a barrier against accidental skin exposure.
Respiratory Protection May be required if there is a potential for aerosolization outside of a fume hood.[9]Protects against respiratory tract irritation that may be caused by inhalation of vapors or mists.[1][3]
Step-by-Step Disposal Protocol

The proper disposal of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene is a multi-step process that begins with waste segregation and ends with compliant removal by a licensed service.

The cardinal rule for chemical waste is proper segregation to prevent dangerous reactions and to facilitate correct disposal. As a halogenated organic compound, 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene must be collected in a designated hazardous waste container.

  • Action: Collect all waste containing this compound in a clearly labeled, dedicated container for "Halogenated Organic Waste."[10][11]

  • Causality: Halogenated organic wastes require specific disposal methods, typically high-temperature incineration, and are more costly to dispose of than non-halogenated wastes.[11][12] Mixing them with non-halogenated solvents contaminates the entire waste stream, increasing disposal costs and environmental burden.

Proper container management is a critical aspect of laboratory safety and regulatory compliance.

  • Action: Use a chemically resistant container (e.g., a DOT-certified 5-gallon container) for waste accumulation.[10] The container must be kept tightly closed except when adding waste.[6][10]

  • Causality: Keeping the container sealed prevents the release of potentially harmful vapors into the laboratory environment.[12] It also prevents spills and ensures the integrity of the waste.

Accurate and thorough labeling is a legal requirement and essential for safety.

  • Action: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste."[10][12] The label must also include the full chemical name, "4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene," and a clear hazard warning (e.g., "Irritant," "Flammable Liquid" if applicable).[6][7][10]

  • Causality: Proper labeling informs personnel of the container's contents and associated hazards, preventing accidental mixing of incompatible chemicals and ensuring correct handling during disposal.

Accidents can happen, and a clear plan for managing spills is essential.

  • Action: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, dry sand).[2] Collect the contaminated absorbent material and any contaminated cleaning materials into a sealed plastic bag and place it in the designated halogenated organic waste container.[8][9] The spill area should then be thoroughly cleaned.[9]

  • Causality: A swift and correct response to a spill minimizes exposure to hazardous vapors and prevents the spread of contamination. Isolating the cleanup materials as hazardous waste is crucial for preventing environmental release.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene.

G cluster_0 Initial Handling & Assessment cluster_1 Waste Collection & Segregation cluster_2 Final Disposal start Start: Generation of Waste 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_container Select Designated 'Halogenated Organic Waste' Container ppe->waste_container label_container Label Container: 'Hazardous Waste' + Chemical Name waste_container->label_container add_waste Add Waste to Container label_container->add_waste seal_container Keep Container Tightly Sealed add_waste->seal_container storage Store in Satellite Accumulation Area seal_container->storage disposal_request Request Pickup by Certified Hazardous Waste Handler storage->disposal_request incineration Dispose via Controlled Incineration at a Licensed Facility disposal_request->incineration end End: Compliant Disposal incineration->end

Disposal Workflow for Halogenated Organic Waste.
Regulatory Compliance

The disposal of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene falls under regulations for hazardous waste management. As a halogenated organic compound, it is subject to specific disposal requirements.[13]

  • Action: Ensure that your institution has notified the appropriate regulatory bodies (e.g., the EPA in the United States) of its hazardous waste activities.[14] All waste must be transported and disposed of by a licensed hazardous waste management company.

  • Causality: Adherence to these regulations is a legal obligation and crucial for protecting public health and the environment. Non-compliance can result in significant penalties.

The final disposal method for halogenated organic compounds is typically controlled incineration at a licensed facility, which is designed to handle such chemicals and scrub any harmful flue gases.[11][15]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible management of 4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene waste, upholding the principles of scientific integrity and environmental stewardship.

References

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024). 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. Retrieved from [Link]

  • University of Wyoming. (n.d.). Chemical Process SOP Example. Retrieved from [Link]

  • Environmental Health and Safety. (2024). EHS Fact Sheet: Organic Solvents. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • US EPA. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-ethyl-1-fluorobenzene. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(2,2-diethoxyethoxy)-1-fluorobenzene
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